N-(3-bromophenyl)furan-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19771-82-5 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(3-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) |
InChI Key |
LEMAIDTUROCEKC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of N-(3-bromophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound N-(3-bromophenyl)furan-2-carboxamide. This molecule holds potential for further investigation in drug discovery and development due to the known biological activities of the furan-2-carboxamide scaffold. This document outlines a detailed synthetic protocol, summarizes key characterization data, and provides a visual representation of the synthesis workflow.
Synthesis of this compound
The synthesis of this compound is readily achieved through the acylation of 3-bromoaniline with furan-2-carbonyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-bromoaniline attacks the carbonyl carbon of furan-2-carbonyl chloride, leading to the formation of the amide bond. Triethylamine is utilized as a base to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol
Materials:
-
3-bromoaniline
-
Furan-2-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
To the cooled and stirring solution, add furan-2-carbonyl chloride (1.0 equivalent) dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with dilute hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.
This protocol is adapted from the synthesis of the regioisomeric N-(4-bromophenyl)furan-2-carboxamide and is expected to provide a good yield of the desired product.[1]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected and reported analytical data for this compound.
| Analysis | Expected/Reported Data |
| Molecular Formula | C₁₁H₈BrNO₂[2] |
| Molecular Weight | 266.09 g/mol |
| Melting Point | Not explicitly reported; expected to be a solid at room temperature. |
| ¹H NMR | Expected signals for aromatic protons on both the bromophenyl and furan rings, as well as a characteristic downfield signal for the amide proton (N-H). |
| ¹³C NMR | Expected signals for all 11 carbon atoms, including the carbonyl carbon of the amide group and the carbon atoms of the aromatic rings. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Br stretching. |
| Mass Spectrometry (MS) | Predicted [M+H]⁺ at m/z 265.98113.[2] |
Note: Specific experimental data for this compound is not widely available in the searched literature. The data presented is based on general principles of spectroscopy for similar compounds and predicted values.
Potential Biological Activity
While specific biological studies on this compound are not extensively reported, the furan-2-carboxamide scaffold is a known pharmacophore present in various compounds with diverse biological activities. Derivatives of N-phenylfuran-2-carboxamide have been investigated for their potential as:
-
Antimicrobial agents: Several studies have demonstrated the antibacterial and antifungal properties of related furan-2-carboxamide derivatives.
-
Anticancer agents: The cytotoxic effects of some N-aryl furan-derived compounds against various cancer cell lines have been reported.
-
Enzyme inhibitors: The structural motif is also found in molecules designed to inhibit specific enzymes.
Further research is warranted to explore the specific biological profile of this compound.
Visualizing the Synthesis Workflow
The following diagram, generated using Graphviz (DOT language), illustrates the logical flow of the synthesis of this compound.
This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound. Further experimental work is encouraged to fully elucidate its chemical properties and biological activity.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Physicochemical Properties and Biological Evaluation of N-(3-bromophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N-(3-bromophenyl)furan-2-carboxamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages predictive data and detailed experimental findings for the closely related isomer, N-(4-bromophenyl)furan-2-carboxamide, to offer a thorough profile. This guide includes key physicochemical data, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological activities, particularly as an antimicrobial agent. The information is intended to support further research and development of furan-2-carboxamide derivatives as potential therapeutic agents.
Introduction
Furan-2-carboxamides are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile scaffold for the development of novel therapeutic agents. The amide linkage provides structural rigidity and the capacity for hydrogen bonding, which is crucial for molecular recognition and interaction with biological targets. The inclusion of a substituted phenyl ring, in this case, a 3-bromophenyl group, allows for the modulation of the molecule's lipophilicity, electronic properties, and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide focuses on the specific derivative, this compound, providing a detailed examination of its chemical and physical characteristics.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the key identifiers and predicted physicochemical properties for this compound, alongside the experimental data for its isomer, N-(4-bromophenyl)furan-2-carboxamide, for comparative purposes.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₈BrNO₂ | PubChem |
| Molecular Weight | 266.09 g/mol | PubChem |
| SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 | PubChem |
| InChI | InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | PubChem |
| InChIKey | LEMAIDTUROCEKC-UHFFFAOYSA-N | PubChem |
Table 2: Predicted and Experimental Physicochemical Properties
| Property | This compound (Predicted) | N-(4-bromophenyl)furan-2-carboxamide (Experimental) | Source |
| Melting Point | 119-124 °C | 257–260 °C | PubChem (Predicted) /[1] |
| logP (Octanol/Water) | 2.8 | Not Available | PubChem |
| pKa (most acidic) | 12.89 | Not Available | PubChem |
| pKa (most basic) | -2.8 | Not Available | PubChem |
| Solubility | Not Available | Not Available | - |
Disclaimer: The experimental data provided in this table is for the isomeric compound N-(4-bromophenyl)furan-2-carboxamide and should be used as a reference with caution for this compound.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of furan-2-carboxamide derivatives, adapted from methodologies reported for the 4-bromo isomer.[1]
Synthesis of this compound
This protocol describes a general method for the amidation reaction between an aniline and a furan-2-carbonyl chloride.
Materials:
-
3-bromoaniline
-
Furan-2-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
References
N-(3-bromophenyl)furan-2-carboxamide: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data, synthesis, and potential biological significance of furan-2-carboxamide derivatives, with a focus on N-(3-bromophenyl)furan-2-carboxamide. Due to the limited availability of specific spectral data for the 3-bromo isomer, representative data for the closely related N-(4-bromophenyl)furan-2-carboxamide is presented as a reference.
Nuclear Magnetic Resonance (NMR) Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for N-(4-bromophenyl)furan-2-carboxamide, a structural isomer of the target compound. This data serves as a valuable reference for the characterization of related compounds.
Table 1: ¹H NMR Spectral Data of N-(4-bromophenyl)furan-2-carboxamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.31 | s | - | 1H | NH |
| 7.94 | dd | 1.6, 0.6 | 1H | Furan H |
| 7.79–7.68 | m | - | 2H | Phenyl H |
| 7.52 | d | 8.9 | 2H | Phenyl H |
| 7.33 | dd | 3.5, 0.6 | 1H | Furan H |
| 6.70 | dd | 3.5, 1.7 | 1H | Furan H |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectral Data of N-(4-bromophenyl)furan-2-carboxamide
| Chemical Shift (δ) ppm | Assignment |
| 156.71 | C=O |
| 147.72 | Furan C |
| 146.38 | Furan C |
| 138.41 | Phenyl C |
| 138.16 | Phenyl C |
| 131.94 | Phenyl C |
| 122.70 | Phenyl C |
| 115.55 | Furan C |
| 112.71 | Furan C |
Solvent: DMSO-d₆, Spectrometer Frequency: 126 MHz
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N-(4-bromophenyl)furan-2-carboxamide, which can be adapted for the synthesis of this compound by substituting 4-bromoaniline with 3-bromoaniline.[1]
Synthesis of N-(4-bromophenyl)furan-2-carboxamide [1]
-
Reaction Setup: A clean and dried Schlenk flask is charged with 4-bromoaniline (1.0 eq., 2.30 mmol) and 15 mL of dry dichloromethane (DCM).
-
Addition of Base: Triethylamine (1.0 eq., 2.30 mmol) is added to the reaction mixture.
-
Cooling: The flask is placed in an ice bath to cool the mixture to 0 °C.
-
Addition of Acyl Chloride: Furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) is added to the stirred reaction mixture.
-
Reaction: The reaction is allowed to proceed at room temperature for 18 hours.
-
Monitoring: The completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization to yield the final product.
Potential Biological Signaling Pathways
Furan-2-carboxamide derivatives have been investigated for a range of biological activities, including as anticancer and antibacterial agents. The following diagrams illustrate potential mechanisms of action.
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Proposed anticancer mechanism of furan-2-carboxamide derivatives.[2]
Caption: Proposed antibiofilm mechanism of furan-2-carboxamide derivatives against P. aeruginosa.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared Spectroscopy of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of N-(3-bromophenyl)furan-2-carboxamide. This document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis of this compound, which is of interest in medicinal chemistry and materials science.
Core Data Presentation: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 3400 | N-H stretch | Amide | Medium to Strong |
| 3100 - 3150 | C-H stretch | Aromatic (Phenyl & Furan) | Medium to Weak |
| ~1660 | C=O stretch (Amide I) | Amide | Strong |
| 1580 - 1620 | C=C stretch | Aromatic (Phenyl & Furan) | Medium to Strong |
| ~1530 | N-H bend (Amide II) | Amide | Medium |
| 1400 - 1500 | C-C stretch | Aromatic (Phenyl & Furan) | Medium |
| 1200 - 1300 | C-N stretch | Amide | Medium |
| 1000 - 1100 | C-O-C stretch | Furan Ring | Medium |
| 700 - 800 | C-H out-of-plane bend | Aromatic (Phenyl & Furan) | Strong |
| 500 - 600 | C-Br stretch | Bromophenyl | Medium to Weak |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier Transform Infrared (FTIR) spectroscopy for the analysis of solid and liquid samples with minimal preparation.[6][7][8] The following protocol outlines the steps for acquiring a high-quality IR spectrum of this compound powder.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[7]
-
-
Sample Preparation and Application:
-
Place a small amount of the this compound powder onto the center of the ATR crystal.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the powder and the crystal surface. This is crucial for obtaining a strong signal.[6]
-
-
Spectral Data Collection:
-
Data Processing and Analysis:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum by the spectrometer's software to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and other necessary data processing as required.
-
Identify and label the characteristic absorption bands and compare them with the expected frequencies. The region below 1400 cm⁻¹ is known as the "fingerprint region" and can be used for detailed comparison with reference spectra.[11]
-
-
Cleaning:
-
After the measurement, retract the pressure clamp and carefully remove the powder sample from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-moistened soft tissue to prepare for the next measurement.[6]
-
Visualization of Experimental and Analytical Workflow
To further clarify the process, the following diagrams illustrate the logical flow of the experimental and data analysis procedures.
References
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. agilent.com [agilent.com]
- 7. s4science.at [s4science.at]
- 8. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 9. 2.2.14. Attenuated Total Reflectance (ATR)–Fourier-Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]
- 10. 3.3.7. Attenuated Total Reflectance–Fourier Transform Infrared (ATR-FTIR) Spectroscopy [bio-protocol.org]
- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
Technical Guide: On the Crystal Structure of N-(3-bromophenyl)furan-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview concerning the crystal structure of N-(3-bromophenyl)furan-2-carboxamide. As of the date of this publication, a definitive, experimentally determined crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, this guide furnishes detailed experimental protocols for the synthesis of a closely related isomer and a representative analysis of a similar molecular structure, N-(4-bromophenyl)pyrazine-2-carboxamide, to serve as a reference for researchers in the field. The methodologies for single-crystal X-ray diffraction and a generalized workflow are also presented to guide future studies on the title compound.
Introduction
N-phenyl-furan-2-carboxamide derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The specific arrangement of atoms in the solid state, or crystal structure, is of paramount importance as it dictates many of a material's physical and chemical properties, including solubility, stability, and bioavailability. Understanding the three-dimensional structure of this compound is therefore crucial for its development in pharmaceutical applications. This guide provides pertinent information to facilitate research into the crystal structure of this compound.
Synthesis Protocol
While a specific protocol for this compound is not available in the cited literature, the synthesis of its isomer, N-(4-bromophenyl)furan-2-carboxamide, has been well-documented and is presented here as a highly analogous and adaptable method.[1] The synthesis would proceed by reacting furan-2-carbonyl chloride with 3-bromoaniline.
2.1. Synthesis of this compound (Proposed)
A proposed synthesis based on the protocol for the 4-bromo isomer is as follows:
-
To a clean, dry Schlenk flask, add 3-bromoaniline (1.0 eq., 2.30 mmol) and 15 mL of dry dichloromethane (DCM).
-
Add triethylamine (1.0 eq., 2.30 mmol) to the reaction mixture.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add furan-2-carbonyl chloride (1.0 eq., 2.30 mmol) to the stirred reaction mixture.
-
Allow the reaction to proceed at room temperature for 18 hours.
-
Monitor the completion of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by standard chromatographic techniques.
Crystallographic Data (Illustrative Example)
As no crystallographic data exists for the title compound, we present the data for a related structure, N-(4-bromophenyl)pyrazine-2-carboxamide, to illustrate the type of information obtained from a single-crystal X-ray diffraction study.[2]
Table 1: Crystal Data and Structure Refinement for N-(4-bromophenyl)pyrazine-2-carboxamide. [2]
| Parameter | Value |
| Empirical formula | C₁₁H₈BrN₃O |
| Formula weight | 278.11 |
| Temperature | 120 K |
| Wavelength | Mo Kα radiation |
| Crystal system | Triclinic |
| Space group | P -1 |
| Unit cell dimensions | |
| a | 5.8396 (4) Å |
| b | 7.3317 (7) Å |
| c | 13.3362 (12) Å |
| α | 101.670 (4)° |
| β | 96.728 (5)° |
| γ | 110.524 (5)° |
| Volume | 512.55 (8) ų |
| Z | 2 |
| Absorption coefficient (μ) | 3.99 mm⁻¹ |
| Crystal size | 0.18 × 0.10 × 0.02 mm |
Experimental Protocols
The following sections describe generalized but detailed methodologies for obtaining the crystal structure of a small organic molecule like this compound.
4.1. Crystal Growth
Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[3] Several methods can be employed for small molecules:
-
Slow Evaporation: This is the most common method. A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment, allowing the solvent to evaporate slowly over days or weeks.[4]
-
Solvent Diffusion (Layering): The compound is dissolved in a small amount of a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is sparingly soluble but which is miscible with the good solvent, is carefully layered on top. Crystals may form at the interface as the solvents slowly mix.[5]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or below, causing the solubility to decrease and promoting crystallization.
4.2. X-ray Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal (typically with dimensions > 0.1 mm) is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100-120 K) to reduce thermal motion of the atoms. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-ray beams are recorded by a detector.[6]
-
Data Processing: The collected raw diffraction data are processed to determine the unit cell parameters and the intensities of each reflection.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate molecular structure.[2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from synthesis to final crystal structure determination.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Bromophenyl)pyrazine-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. How To [chem.rochester.edu]
- 5. journals.iucr.org [journals.iucr.org]
- 6. rigaku.com [rigaku.com]
A Comprehensive Technical Guide to N-(3-bromophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of N-(3-bromophenyl)furan-2-carboxamide, a molecule of interest within the broader class of furan-2-carboxamide derivatives. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to present its key chemical identifiers, a probable synthetic route, and potential biological activities. The furan-2-carboxamide scaffold is a known pharmacophore, with various derivatives exhibiting promising antibacterial and anticancer properties. This document aims to serve as a foundational resource for researchers investigating this compound, offering insights into its potential applications and methodologies for its study.
Chemical Identity
The fundamental chemical identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| PubChem CID | 853726 | [1] |
| CAS Number | Not explicitly available in searched databases. | |
| Molecular Formula | C₁₁H₈BrNO₂ | [1] |
| Molecular Weight | 266.09 g/mol | |
| SMILES | C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2 | [1] |
| InChI | InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14) | [1] |
Synthesis Protocol
Proposed Synthesis of this compound
The synthesis involves the acylation of 3-bromoaniline with furan-2-carbonyl chloride in the presence of a base.
Materials:
-
3-bromoaniline
-
Furan-2-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (DCM)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 equivalent) in dry dichloromethane (DCM).
-
Add triethylamine (1.0 equivalent) to the reaction mixture.
-
Cool the flask in an ice bath to 0°C with continuous stirring.
-
Slowly add furan-2-carbonyl chloride (1.0 equivalent) to the chilled reaction mixture.
-
Allow the reaction to proceed at room temperature for approximately 18 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Potential Biological Activities and Experimental Protocols
The furan-2-carboxamide scaffold is present in numerous compounds with demonstrated biological activity, suggesting that this compound may also possess therapeutic potential. The primary areas of interest based on analogous compounds are antibacterial and anticancer activities.[3][4][5][6]
Antibacterial Activity
Derivatives of furan-2-carboxamide have shown efficacy against various bacterial strains.[2][4] A common method to assess antibacterial potential is the determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) should be used.
-
Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the growth medium.
-
Assay: In a 96-well microtiter plate, inoculate each well containing the serially diluted compound with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anticancer Activity
Several furan-2-carboxamide derivatives have exhibited cytotoxic effects against various cancer cell lines.[3][5][6][7][8] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, HepG2 - liver cancer) should be used.
-
Cell Culture: Maintain the cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound have not been elucidated, the mechanisms of action of similar furan-2-carboxamide derivatives provide a basis for hypothetical pathways.
As a Microtubule Stabilizing Agent
Some furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents, which arrest the cell cycle and induce apoptosis in cancer cells.[3]
Caption: Hypothetical pathway of this compound as a microtubule stabilizing agent.
As a Quorum Sensing Inhibitor in Bacteria
Furan-2-carboxamide derivatives have also been investigated as inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[9]
Caption: Postulated mechanism of this compound as a quorum sensing inhibitor.
Logical Workflow for Preliminary Investigation
For researchers initiating studies on this compound, a structured approach is crucial. The following workflow outlines the key stages of a preliminary investigation.
Caption: A logical workflow for the initial investigation of this compound.
Conclusion
This compound represents a molecule of significant interest for further research, particularly in the fields of antibacterial and anticancer drug discovery. While specific experimental data for this compound is currently scarce, the information available for structurally related furan-2-carboxamide derivatives provides a solid foundation for its synthesis and biological evaluation. The protocols and potential mechanisms of action outlined in this guide are intended to facilitate and direct future research efforts into this promising compound. Further investigation is warranted to fully characterize its biological activity and therapeutic potential.
References
- 1. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of N-(3-bromophenyl)furan-2-carboxamide and its analogs. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates likely activities based on robust studies of structurally similar furan-2-carboxamide derivatives. This guide summarizes key findings in anticancer, antimicrobial, and enzyme inhibition activities, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and relevant biological pathways to facilitate further research and drug development efforts.
Introduction
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous compounds with a wide array of pharmacological properties. The incorporation of a bromophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on the biological activity profile of this compound, drawing insights from studies on its close analogs, particularly the well-documented N-(4-bromophenyl)furan-2-carboxamide. The potential therapeutic applications of this class of compounds span oncology, infectious diseases, and neurological disorders.
Predicted Biological Activities and Quantitative Data
Based on the analysis of structurally related compounds, this compound is predicted to exhibit significant anticancer, antibacterial, and enzyme-inhibiting properties. The following tables summarize quantitative data from studies on analogous compounds.
Anticancer Activity
The anticancer potential of furan-2-carboxamide derivatives has been evaluated against various human cancer cell lines. The data suggests that these compounds can induce cytotoxicity and reduce cell viability at micro-molar concentrations.
Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [1][2]
| Compound | Cancer Cell Line | Concentration (µg/mL) | Cell Viability (%) |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | 20 | 33.29 |
| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | Not Specified | 35.01 |
| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | Huh-7 | Not Specified | 48.32 |
| N-(o-nitrophenylcarbamothioyl)furan-2-carboxamide | MCF-7 | Not Specified | 43.96 |
| N-(m-nitrophenylcarbamothioyl)furan-2-carboxamide | HepG2 | Not Specified | 37.31 |
Data extracted from studies on carbamothioyl derivatives of furan-2-carboxamide, which share the core scaffold.
Antibacterial Activity
Analogs of this compound have demonstrated potent activity against clinically relevant, drug-resistant bacterial strains.
Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Analogs [3][4]
| Compound | Bacterial Strain | MIC (µg/mL) |
| N-(4-bromophenyl)furan-2-carboxamide | Acinetobacter baumannii (NDM-positive) | Not specified, but highly effective |
| N-(4-bromophenyl)furan-2-carboxamide | Klebsiella pneumoniae (NDM-positive) | Not specified, but highly effective |
| N-(4-bromophenyl)furan-2-carboxamide | Escherichia coli (NDM-positive) | Not specified, but highly effective |
| N-(4-bromophenyl)furan-2-carboxamide derivative 5g | A. baumannii | Not specified, noted for best meropenem activity |
| N-(4-bromophenyl)furan-2-carboxamide derivative 5h | A. baumannii | Not specified, noted for best meropenem activity |
| N-(4-bromophenyl)furan-2-carboxamide derivative 5i | A. baumannii | Not specified, noted for best meropenem activity |
MIC: Minimum Inhibitory Concentration. NDM: New Delhi metallo-beta-lactamase.
Enzyme Inhibition Activity
Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes relevant to various diseases, such as urease (implicated in infections) and cholinesterases (targets in neurodegenerative diseases).
Table 3: Enzyme Inhibition by Furan/Thiophene-2-Carboxamide Derivatives [5][6][7][8]
| Compound | Enzyme | Inhibition Constant (Ki) |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1) | Urease | 0.10 mM |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Acetylcholinesterase (AChE) | 0.10 mM |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide (CPD3) | Butyrylcholinesterase (BChE) | 0.07 mM |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on analogous compounds. These protocols can serve as a starting point for the biological activity screening of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Huh-7, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture media to achieve the desired final concentrations. The media in the wells is replaced with media containing the test compound, and the plates are incubated for 48 hours. Doxorubicin can be used as a positive control.
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Data Analysis: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
-
Bacterial Culture: Bacterial strains (e.g., A. baumannii, K. pneumoniae, S. aureus) are grown in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. Two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: The overnight bacterial culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay (Cholinesterase Inhibition)
This protocol is for assessing the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using the Ellman method.[6]
-
Reagent Preparation: Prepare solutions of AChE or BChE, the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the DTNB solution.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Absorbance Measurement: The absorbance is measured continuously at 412 nm for a set period using a microplate reader. The rate of reaction is determined from the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (concentration of inhibitor causing 50% inhibition) is determined from a dose-response curve.
Visualizations
The following diagrams illustrate a general experimental workflow for biological activity screening and a simplified signaling pathway potentially affected by furan-2-carboxamide derivatives in cancer cells.
References
- 1. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. the-enzyme-kinetic-studies-dna-protection-and-antioxidant-activities-of-furan-thiophene-2-carboxamide-derivatives - Ask this paper | Bohrium [bohrium.com]
- 8. International Journal of Chemistry and Technology » Submission » The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives [dergipark.org.tr]
An In-depth Technical Guide to N-(3-bromophenyl)furan-2-carboxamide and its Analogs for Drug Discovery Professionals
Abstract
The furan-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on N-(3-bromophenyl)furan-2-carboxamide and its analogs, providing a comprehensive resource for researchers and drug development professionals. It covers synthetic methodologies, including classical amidation and modern cross-coupling techniques for analog diversification. The guide summarizes key biological activities, such as anticancer, antibacterial, and antibiofilm properties, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure reproducibility. Furthermore, this guide illustrates the primary mechanisms of action through detailed signaling pathway diagrams, offering insights into the molecular basis of their therapeutic potential.
Introduction
Furan-containing compounds are integral to pharmaceutical development, with the furan ring's electron-rich, aromatic nature enabling diverse interactions with biological targets.[1] The furan-2-carboxamide core, in particular, combines the versatile furan scaffold with a robust carboxamide linker (–CO–NH–), a critical component of peptides known for its stability against hydrolysis.[2][3] This combination has given rise to a vast library of derivatives with significant therapeutic potential.
This guide specifically explores analogs based on the N-(phenyl)furan-2-carboxamide framework, with a focus on halogenated derivatives like this compound. The bromine atom serves as a key functional group for further chemical modification, particularly through palladium-catalyzed cross-coupling reactions, allowing for the systematic exploration of the chemical space and optimization of biological activity.[2][4] These compounds have demonstrated potent activities, including inhibition of cancer cell proliferation, disruption of bacterial growth and communication, and modulation of key enzymatic pathways.
Synthesis and Chemical Properties
The synthesis of N-(aryl)furan-2-carboxamides is typically achieved through a straightforward and efficient amidation reaction. The primary route involves the coupling of furan-2-carbonyl chloride with a substituted aniline.
General Synthesis of N-(bromophenyl)furan-2-carboxamide
The synthesis of the core scaffold, exemplified by the para-isomer N-(4-bromophenyl)furan-2-carboxamide, is well-documented.[2][4] The reaction proceeds by dissolving the corresponding bromoaniline in a dry solvent such as dichloromethane (DCM), followed by the addition of a base, typically triethylamine (Et₃N), to act as an acid scavenger. The mixture is cooled, and furan-2-carbonyl chloride is added, leading to the formation of the amide bond. This reaction is highly efficient, often yielding the product in excellent yields (>90%).[2][3][4]
Analog Diversification via Suzuki-Miyaura Cross-Coupling
The bromo-substituent on the phenyl ring is an ideal handle for diversification using the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenyl ring and various aryl or heteroaryl boronic acids. This strategy has been successfully employed to generate a wide array of biphenyl and heteroaryl-phenyl analogs of the parent compound, significantly expanding the structure-activity relationship (SAR) landscape.[2][4]
Below is a generalized workflow for the synthesis and diversification of these compounds.
Caption: General synthetic workflow for this compound and its analogs.
Biological Activities and Quantitative Data
Analogs of this compound have been evaluated for a range of biological activities. The following sections and tables summarize the key findings.
Antibacterial and Antibiofilm Activity
Several N-(phenyl)furan-2-carboxamide derivatives have shown promising activity against clinically relevant bacterial strains, including drug-resistant isolates.[2][4] The mechanism is often linked to the inhibition of essential bacterial processes or communication pathways like quorum sensing.[5][6] For instance, certain derivatives have been identified as antagonists of the LasR receptor in Pseudomonas aeruginosa, a key regulator of biofilm formation and virulence.[5][6]
| Compound ID | Structure (Modification on Phenyl Ring) | Target Organism | MIC (µg/mL) | Reference |
| 3 | 4-Bromo | A. baumannii (NDM-positive) | 3.9 | [2] |
| 3 | 4-Bromo | K. pneumoniae (NDM-positive) | 7.8 | [2] |
| 3 | 4-Bromo | E. cloacae (NDM-positive) | 7.8 | [2] |
| 3 | 4-Bromo | MRSA | 15.6 | [2] |
| 5a | 4-(3-chloro-4-fluorophenyl) | A. baumannii (NDM-positive) | 125 | [2] |
| 4f | Carbamothioyl (2,4-dinitrophenyl) | S. aureus | 230 | [7] |
| 4f | Carbamothioyl (2,4-dinitrophenyl) | E. coli | 245 | [7] |
| 4f | Carbamothioyl (2,4-dinitrophenyl) | B. cereus | 295 | [7] |
| Table 1: Minimum Inhibitory Concentration (MIC) of select furan-2-carboxamide analogs. |
Anticancer Activity
The furan-2-carboxamide scaffold is a component of potent anticancer agents.[8][9] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[8][9] Mechanisms of action include microtubule stabilization and the inhibition of key signaling pathways involved in tumor angiogenesis and proliferation, such as the VEGFR-2 pathway.[9][10][11]
| Compound ID | Structure (Modification) | Cell Line | IC₅₀ (µM) | Reference |
| 4 | 2-(4-chlorobenzylidene)hydrazinyl | MCF-7 (Breast) | 4.06 | [8] |
| 7 | 2-(4-(dimethylamino)benzylidene)hydrazinyl | MCF-7 (Breast) | 2.96 | [8] |
| SH09 | Furan-2-carboxamide derivative | HeLa (Cervical) | ~4-8 | [9] |
| 1 | Dihydrofuran precursor | HeLa (Cervical) | 0.08 | [11] |
| 24 | Furan derivative | HeLa (Cervical) | 0.25 | [11] |
| 4d | p-tolylcarbamothioyl | HepG2 (Liver) | <20 µg/mL (% viability 33.29) | [12] |
| 4d | p-tolylcarbamothioyl | Huh-7 (Liver) | <20 µg/mL (% viability 45.09) | [12] |
| 4d | p-tolylcarbamothioyl | MCF-7 (Breast) | <20 µg/mL (% viability 41.81) | [12] |
| Table 2: In Vitro anticancer activity (IC₅₀) of select furan-based analogs. |
Mechanisms of Action & Signaling Pathways
The diverse biological effects of this compound class are attributable to their interaction with multiple signaling pathways.
Anticancer: Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that governs angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[13][14][15] Several furan-based compounds act as inhibitors of this pathway. Upon binding of its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream cascades like the PLCγ-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[13][14][16] Furan-2-carboxamide analogs can interfere with this signaling, thus inhibiting angiogenesis.
Caption: Plausible inhibition of the VEGFR-2 signaling pathway by furan-2-carboxamide analogs.
Antibiofilm: Antagonism of LasR Quorum Sensing
In pathogens like P. aeruginosa, quorum sensing (QS) coordinates virulence and biofilm formation. The LasI/LasR system is a primary QS circuit.[17] The synthase LasI produces the autoinducer molecule (3-oxo-C12-HSL), which accumulates with bacterial population density.[17] At a threshold concentration, the autoinducer binds to and activates the transcriptional regulator LasR. The LasR-ligand complex then dimerizes and binds to DNA, activating the expression of genes responsible for virulence factors and biofilm matrix production.[2][18] Furan-2-carboxamide derivatives have been shown to act as antagonists, likely by competing with the native autoinducer for binding to LasR, thereby preventing its activation and suppressing virulence.[5][6]
Caption: Antagonism of the LasR quorum sensing system by furan-2-carboxamide analogs.
Experimental Protocols
The following protocols are generalized from methodologies reported in the scientific literature for the synthesis and evaluation of N-(aryl)furan-2-carboxamide derivatives.
Synthesis Protocol: N-(4-bromophenyl)furan-2-carboxamide[2][4]
-
Preparation: Add 4-bromoaniline (1.0 eq.) to a dry Schlenk flask containing anhydrous dichloromethane (DCM, approx. 6.5 mL per mmol of aniline).
-
Basification: Add triethylamine (1.0 eq.) to the reaction mixture.
-
Cooling: Place the flask in an ice bath to cool the mixture to 0 °C.
-
Acylation: Add furan-2-carbonyl chloride (1.0 eq.) dropwise to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours.
-
Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with diluted HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC)[19][20]
-
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using broth to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator like INT (p-iodonitrotetrazolium violet) can be added to aid visualization; viable bacteria will reduce the dye to a purple color.
Biological Assay Protocol: MTT Assay for Anticancer Activity[21][22][23]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) and incubate for an additional 24-48 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Reading: Measure the optical density (OD) of the solubilized formazan at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion
This compound and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis and the capacity for extensive diversification through modern chemical techniques make them an attractive scaffold for drug discovery programs. The demonstrated efficacy against cancer cell lines and pathogenic bacteria, coupled with growing insights into their molecular mechanisms, underscores their importance. This guide provides a foundational resource to accelerate further research and development of this promising chemical class. Future work should focus on optimizing the pharmacokinetic and safety profiles of lead compounds to translate their in vitro potency into clinical success.
References
- 1. protocols.io [protocols.io]
- 2. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. musechem.com [musechem.com]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 17. youtube.com [youtube.com]
- 18. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(3-bromophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of N-(3-bromophenyl)furan-2-carboxamide, a valuable intermediate in medicinal chemistry and drug discovery. The procedure involves the acylation of 3-bromoaniline with furan-2-carbonyl chloride in the presence of a mild base. This method is straightforward, efficient, and analogous to established procedures for similar substituted anilines, offering high yields and purity.
Introduction
Furan-2-carboxamide derivatives are prominent scaffolds in pharmaceutical sciences, exhibiting a wide range of biological activities. Their structural rigidity and capacity for hydrogen bonding make them ideal candidates for designing enzyme inhibitors and receptor antagonists. The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document outlines a reliable protocol for the gram-scale synthesis of this compound.
Reaction Scheme
Figure 1. Synthesis of this compound from 3-bromoaniline and furan-2-carbonyl chloride.
Experimental Protocol
This protocol is adapted from a validated procedure for the synthesis of the analogous compound, N-(4-bromophenyl)furan-2-carboxamide.[1]
Materials and Equipment:
-
3-Bromoaniline (C₆H₆BrN)
-
Furan-2-carbonyl chloride (C₅H₃ClO₂)
-
Triethylamine (TEA, Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 6.5 mL per mmol of aniline).
-
Base Addition: Add triethylamine (1.0 eq.) to the solution.
-
Cooling: Place the reaction flask in an ice bath and stir the mixture for 10-15 minutes to cool it to 0 °C.
-
Acylation: Slowly add furan-2-carbonyl chloride (1.0 eq.) dropwise to the cooled, stirring mixture. A precipitate (triethylammonium chloride) may form upon addition.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the pure this compound.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Compound Name | Molecular Formula | MW ( g/mol ) | Amount (mmol) | Equiv. | Expected Yield (%) | Physical State |
| 3-Bromoaniline | C₆H₆BrN | 172.03 | User defined | 1.0 | N/A | Liquid |
| Furan-2-carbonyl chloride | C₅H₃ClO₂ | 130.52 | User defined | 1.0 | N/A | Liquid |
| Triethylamine | C₆H₁₅N | 101.19 | User defined | 1.0 | N/A | Liquid |
| This compound | C₁₁H₈BrNO₂ | 266.09 | - | - | ~90-95% | Solid |
Note: The yield is estimated based on analogous reactions.[1] Actual yield may vary.
Expected Characterization Data: While specific experimental data for the 3-bromo isomer is not readily available in the cited literature, the following characteristics can be anticipated based on its structure and data from similar compounds.[1][2]
-
¹H NMR (DMSO-d₆): Expect signals for the furan ring protons (dd, dd, dd), aromatic protons on the bromophenyl ring (m), and a singlet for the amide proton (NH) above 10 ppm.
-
¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbon (~157 ppm), carbons of the furan ring, and carbons of the bromophenyl ring.
-
Mass Spectrometry (EI/MS): Expect a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the mass of the product, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Melting Point: Expected to be a solid with a defined melting point, likely above 100 °C.
Workflow and Logic Diagram
The following diagram illustrates the complete workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Carboxamides using Furan-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-2-carbonyl chloride is a versatile reagent in organic synthesis, primarily utilized as an acylating agent for the preparation of furan-2-carboxamides. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the furan-2-carboxamide scaffold. These activities include, but are not limited to, antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the acyl chloride group allows for straightforward amide bond formation with a wide array of primary and secondary amines, including aromatic, aliphatic, and heterocyclic amines. This document provides detailed application notes and experimental protocols for the synthesis of various furan-2-carboxamides, supported by quantitative data and reaction workflows.
General Reaction Scheme
The synthesis of furan-2-carboxamides from furan-2-carbonyl chloride and an amine is typically carried out via a nucleophilic acyl substitution reaction. The reaction generally proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for the synthesis of furan-2-carboxamides.
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of various furan-2-carboxamides.
| Product Name | Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | M.p. (°C) | Spectroscopic Data |
| N-(4-bromophenyl)furan-2-carboxamide | 4-bromoaniline | Et₃N | Dichloromethane | Not Specified | 94 | Not Specified | Not Specified in abstract[1] |
| N-(2,2-Diphenylethyl)furan-2-carboxamide | 2,2-diphenylethan-1-amine | Triethylamine | Dichloromethane | 30 min | 93 | 118-120 | ¹H NMR, ¹³C NMR, IR, MS[2] |
| N-(4-Benzamidophenyl)furan-2-carboxamide | N-(4-aminophenyl)benzamide | Not specified | Tetrahydrofuran | 20 h | 84 | 284–286 | ¹H NMR, ¹³C NMR, HRMS, IR[3] |
| N-(3-(Phenylcarbamoyl)phenyl)furan-2-carboxamide | 3-aminobenzanilide | Not specified | Tetrahydrofuran | 20 h | 87 | 235–237 | Not fully specified[3] |
| N-(4-(4-Fluorobenzamido)phenyl)furan-2-carboxamide | N-(4-aminophenyl)-4-fluorobenzamide | Not specified | Tetrahydrofuran | 20 h | 56 | 241–243 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, IR[3] |
| N-(4-(4-Methoxybenzamido)phenyl)furan-2-carboxamide | N-(4-aminophenyl)-4-methoxybenzamide | Not specified | Tetrahydrofuran | 20 h | 47 | 275–277 | ¹H NMR, ¹³C NMR, HRMS, IR[3] |
Experimental Protocols
Protocol 1: Synthesis of N-(2,2-Diphenylethyl)furan-2-carboxamide[2]
This protocol details the synthesis of an N-aliphatic furan-2-carboxamide using the Schotten-Baumann reaction conditions.
Materials:
-
2,2-diphenylethan-1-amine
-
Furan-2-carbonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Prepare a solution of 2,2-diphenylethan-1-amine (1.0 mmol) in dichloromethane (30 mL).
-
To this solution, add an equimolar amount of furan-2-carbonyl chloride (1.0 mmol).
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Slowly add triethylamine (1.5 mmol) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by an appropriate method, such as column chromatography, to yield the pure N-(2,2-diphenylethyl)furan-2-carboxamide.
Characterization Data:
-
Yield: 93%
-
Melting Point: 118–120 °C
-
¹H NMR (400 MHz, DMSO-d₆) δ: 8.35 (t, J = 5.7 Hz, 1H), 7.76 (dd, J = 1.8, 0.8 Hz, 1H), 7.35–7.26 (m, 8H), 7.25–7.12 (m, 2H), 7.02 (dd, J = 3.4, 0.8 Hz, 1H), 6.56 (dd, J = 3.5, 1.8 Hz, 1H), 4.41 (t, J = 7.9 Hz, 1H), 3.87 (dd, J = 8.0, 5.7 Hz, 2H).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 157.30, 146.90, 143.12, 142.98, 128.70, 128.67, 127.87, 127.81, 126.54, 126.51, 113.88, 111.75, 51.27, 43.15.
-
IR (KBr, cm⁻¹): 3295 (N-H), 1635 (C=O), 1547 (N-H bend).
-
MS (ESI): m/z [M+H]⁺ calcd for C₁₉H₁₈NO₂: 292.13; found: 292.13.
Protocol 2: General Synthesis of N-Aryl-Furan-2-Carboxamides[3]
This protocol describes a general method for the synthesis of furan-2-carboxamides from furan-2-carboxylic acid, which is readily converted to furan-2-carbonyl chloride in situ or in a preceding step. The provided example uses an activating agent (CDI), but the principle is similar for the acyl chloride.
Materials:
-
Furan-2-carboxylic acid (or Furan-2-carbonyl chloride)
-
Appropriate substituted aniline
-
1,1'-Carbonyldiimidazole (CDI) (if starting from the carboxylic acid)
-
Tetrahydrofuran (THF)
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Aqueous Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
Procedure:
-
If starting from furan-2-carboxylic acid, dissolve it (0.22 mmol) and CDI (0.33 mmol) in THF (0.5 mL). Heat the mixture at 45 °C for 2 hours to form the activated intermediate. If using furan-2-carbonyl chloride, this activation step is not necessary.
-
To the solution of the activated furan species (or a solution of furan-2-carbonyl chloride), add the corresponding aniline (0.24 mmol).
-
Heat the reaction mixture for an additional 20 hours.
-
After cooling to room temperature, remove the THF under vacuum.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired furan-2-carboxamide.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the synthesis and purification of furan-2-carboxamides and a conceptual representation of their potential role in modulating a biological signaling pathway.
Caption: A typical experimental workflow for carboxamide synthesis.
Caption: Conceptual signaling pathway modulation by furan-2-carboxamides.
Safety and Handling
Furan-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride. For detailed safety information, consult the Safety Data Sheet (SDS) for furan-2-carbonyl chloride.
These application notes and protocols provide a foundation for the synthesis and exploration of furan-2-carboxamides. The straightforward nature of the reaction allows for the generation of diverse compound libraries for screening in drug discovery programs.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of N-(3-bromophenyl)furan-2-carboxamide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of N-(3-bromophenyl)furan-2-carboxamide using silica gel column chromatography. The methodology is based on established procedures for analogous compounds and is designed to yield a high-purity product suitable for further research and development. This guide includes recommended solvent systems, data presentation in tabular format, and visual workflows to aid in experimental execution.
Introduction
This compound is a synthetic organic compound with potential applications in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a pure sample for characterization and further use. Column chromatography is a widely employed and effective technique for the purification of such compounds. This document outlines a standard protocol for the purification of this compound on a silica gel stationary phase using a hexane and ethyl acetate mobile phase.
Data Presentation
Effective purification is monitored by Thin Layer Chromatography (TLC) and the final product is characterized to confirm its purity. Below are tables summarizing typical data obtained during the purification process.
Table 1: Thin Layer Chromatography (TLC) Data
| Compound/Mixture | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Visualization |
| Crude Reaction Mixture | 70:30 | Multiple Spots | UV (254 nm) |
| This compound | 70:30 | ~0.4 | UV (254 nm) |
| Starting Material 1 (3-bromoaniline) | 70:30 | Varies | UV (254 nm) |
| Starting Material 2 (Furan-2-carbonyl chloride) | 70:30 | Varies | UV (254 nm) |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | 2.5 cm diameter, 30 cm length |
| Mobile Phase | Gradient of Hexane:Ethyl Acetate |
| Elution Gradient | 100% Hexane to 70:30 Hexane:Ethyl Acetate |
| Flow Rate | ~5-10 mL/min |
| Fraction Size | 15 mL |
| Typical Product Yield | >90% (from crude) |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Separatory funnel (for loading)
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
Rotary evaporator
-
UV lamp for TLC visualization
Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Prepare a slurry of silica gel in 100% hexane. The amount of silica should be approximately 50-100 times the weight of the crude product.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.
-
Drain the solvent until the level is just above the sand.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Gently add a small amount of the initial eluent to wash the sides of the column and allow it to enter the silica gel.
Elution and Fraction Collection
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (2 column volumes)
-
90:10 Hexane:Ethyl Acetate (2 column volumes)
-
80:20 Hexane:Ethyl Acetate (until the product elutes)
-
70:30 Hexane:Ethyl Acetate (to wash out any remaining product)
-
-
Collect fractions in test tubes.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, MS, melting point). A related compound, N-(4-bromophenyl)furan-2-carboxamide, is a white solid.[2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Solvent System Selection Logic
Caption: Decision tree for optimizing the solvent system for column chromatography.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Assay of N-(3-bromophenyl)furan-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Furan-carboxamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including potential antibacterial properties. This document provides a detailed protocol for evaluating the antibacterial activity of a specific furan-carboxamide derivative, N-(3-bromophenyl)furan-2-carboxamide .
This compound belongs to a class of molecules that have shown promise in inhibiting bacterial growth. The provided protocols are based on established methodologies for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a novel compound against a panel of clinically relevant bacterial strains.
Data Presentation
The quantitative data from the antibacterial assays should be summarized for clear comparison. The following table provides a template for presenting the MIC and MBC values.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 25923 | ||
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | BAA-1683 | ||
| Enterococcus faecalis | Gram-positive | 29212 | ||
| Escherichia coli | Gram-negative | 25922 | ||
| Klebsiella pneumoniae | Gram-negative | 13883 | ||
| Pseudomonas aeruginosa | Gram-negative | 27853 | ||
| Acinetobacter baumannii | Gram-negative | 19606 |
Experimental Protocols
Synthesis of this compound
While the primary focus of this document is the antibacterial assay, a brief overview of a potential synthesis method is provided for context. A common method for synthesizing N-aryl furan-2-carboxamides is through the reaction of a furan-2-carbonyl chloride with an appropriately substituted aniline.[1][2]
Diagram of Synthesis Logic
Caption: Logical flow for the synthesis of this compound.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and subsequent plating to determine the Minimum Bactericidal Concentration (MBC).[3][4][5]
a. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (see Table 1)
-
Tryptic Soy Agar (TSA) or other suitable solid growth medium
-
Sterile pipette tips and tubes
-
Incubator (37°C)
-
Spectrophotometer (for measuring optical density at 600 nm)
b. Preparation of Bacterial Inoculum
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
c. Broth Microdilution Assay for MIC Determination
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a positive control (bacteria in CAMHB without the compound) and a negative control (CAMHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][4]
d. Determination of Minimum Bactericidal Concentration (MBC)
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh TSA plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]
Experimental Workflow Diagram
Caption: Workflow for determining MIC and MBC of this compound.
Signaling Pathway and Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, related carboxamide compounds have been investigated for their ability to interfere with various bacterial processes.[2] Potential targets could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication. Further studies, such as molecular docking and enzymatic assays, would be required to identify the specific molecular targets.
Hypothetical Signaling Pathway Diagram
Caption: Potential mechanism of action for this compound.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for N-(3-bromophenyl)furan-2-carboxamide in Cancer Cell Line Studies
Disclaimer: Extensive literature searches did not yield specific studies on the anticancer effects of "N-(3-bromophenyl)furan-2-carboxamide." The following application notes and protocols are constructed based on methodologies and findings from research on closely related furan-2-carboxamide and bromophenyl derivatives with demonstrated anticancer activities. These should serve as a comprehensive template and guide for designing and interpreting experiments for the specified compound.
Introduction
N-phenylfuran-2-carboxamide derivatives have emerged as a promising class of compounds in anticancer research. The furan-2-carboxamide scaffold is a key structural motif in various biologically active molecules. The introduction of a bromophenyl group can enhance the lipophilicity and potential for halogen bonding, which may contribute to increased potency and selectivity. While direct studies on this compound are not available, related compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms, including microtubule stabilization and kinase inhibition.[1][2][3]
These application notes provide a framework for evaluating the in vitro anticancer potential of this compound, drawing parallels from studies on analogous compounds.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro anticancer studies of related furan-2-carboxamide and bromophenyl derivatives. This format can be used to tabulate results for this compound.
Table 1: In Vitro Anticancer Activity of Related Furan-2-Carboxamide and Bromophenyl Derivatives
| Compound Name/ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Furan-2-carboxamide derivative | Various | MTT Assay | 4 - 8 | - | - | [2] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | T-24 (Bladder) | Cytotoxicity Assay | 257.87 | Doxorubicin | - | [1] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast) | Cytotoxicity Assay | 168.78 | Doxorubicin | - | [1][3] |
| N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides | MCF-7 (Breast) | MTT Assay | 15 - 55 µg/mL | Doxorubicin | - | [4] |
| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 (Liver) | Cell Viability | ~20 µg/mL (33.29% viability) | Doxorubicin | - | [5] |
| p-tolylcarbamothioyl)furan-2-carboxamide | Huh-7 (Liver) | Cell Viability | ~20 µg/mL (45.09% viability) | Doxorubicin | - | [5] |
| p-tolylcarbamothioyl)furan-2-carboxamide | MCF-7 (Breast) | Cell Viability | ~20 µg/mL (41.81% viability) | Doxorubicin | - | [5] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used for evaluating various novel carboxamide derivatives.[4][5]
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)
This protocol is based on the evaluation of apoptosis induction by related compounds.[1][3]
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for In Vitro Anticancer Evaluation
Caption: Workflow for evaluating the anticancer activity of a test compound.
Simplified Apoptosis Signaling Pathway
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-bromophenyl)furan-2-carboxamide in In Vitro Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-bromophenyl)furan-2-carboxamide and its structural analogs represent a class of small molecules with significant potential in enzyme inhibition, a cornerstone of drug discovery and development. The carboxamide linkage is a critical pharmacophore found in numerous biologically active compounds, offering structural rigidity and hydrogen bonding capabilities essential for interacting with enzyme active sites.[1] This document provides a detailed overview of the application of this compound and its derivatives in in vitro enzyme inhibition assays, drawing upon published data for structurally similar compounds to illustrate their potential as inhibitors of key enzymatic targets. These notes are intended to guide researchers in designing and executing experiments to evaluate this class of compounds against enzymes such as alkaline phosphatase and bacterial DNA gyrase.
While direct experimental data for this compound is limited in the public domain, studies on closely related analogs, such as N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide and N-(4-bromophenyl)furan-2-carboxamides, have demonstrated potent inhibitory activities.[1][2] These compounds have shown promise in antibacterial applications and in modulating the activity of enzymes crucial for various cellular processes.[1][2] The protocols and data presented herein are synthesized from these studies to provide a comprehensive guide for the investigation of this compound.
Potential Enzymatic Targets and Mechanisms of Action
Alkaline Phosphatase (ALP) Inhibition
Derivatives of N-(bromophenyl)carboxamide have been identified as potent inhibitors of alkaline phosphatase.[2] For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have exhibited competitive inhibition of human placental alkaline phosphatase, indicating that they likely bind to the active site of the enzyme and compete with the substrate.[2] This mechanism is crucial as elevated ALP levels are associated with various diseases, including typhoid fever.[2]
Bacterial DNA Gyrase Inhibition
Computational studies have suggested that N-(4-bromophenyl)furan-2-carboxamides may act as inhibitors of bacterial DNA gyrase, a type II topoisomerase that is a well-established target for antibacterial drugs.[1][2] By binding to DNA gyrase, these compounds can interfere with DNA replication and repair, leading to bacterial cell death. This positions this compound as a potential candidate for the development of new antibiotics.
Data Presentation: Enzyme Inhibition Data for Analogous Compounds
The following table summarizes the in vitro enzyme inhibition data for compounds structurally related to this compound. This data provides a benchmark for the expected potency of this class of molecules.
| Compound/Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Human Placental Alkaline Phosphatase | IC50 | 1.469 ± 0.02 µM | [2] |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Carbapenem-Resistant Acinetobacter baumannii (CRAB) | MIC | 6.25 mg/mL | [1] |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Carbapenem-Resistant Enterobacter cloacae (CREC) | MIC | 6.25 mg/mL | [1] |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Carbapenem-Resistant Klebsiella pneumoniae (CRKP) | MIC | 6.25 mg/mL | [1] |
| N-(4-bromophenyl)furan-2-carboxamide (3) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 12.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: In Vitro Alkaline Phosphatase (ALP) Inhibition Assay
This protocol is adapted from studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives.[2]
Objective: To determine the inhibitory potential and kinetics of this compound against alkaline phosphatase.
Materials:
-
This compound (test compound)
-
Human Placental Alkaline Phosphatase (ALP)
-
p-nitrophenyl phosphate (pNPP) as substrate
-
Tris-HCl buffer (pH 9.0)
-
96-well microplate
-
Microplate reader
-
DMSO (for dissolving the compound)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in Tris-HCl buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Prepare the ALP enzyme solution in Tris-HCl buffer.
-
Prepare the pNPP substrate solution in Tris-HCl buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
For the control, add 20 µL of the buffer.
-
Add 20 µL of the ALP enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pNPP substrate solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals for 10-15 minutes to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the substrate concentration in the presence and absence of the inhibitor and analyze the data using a Lineweaver-Burk plot.[2]
-
Protocol 2: In Vitro Bacterial DNA Gyrase Inhibition Assay (Conceptual)
This protocol is a generalized procedure based on the predicted target of N-(4-bromophenyl)furan-2-carboxamides.[1][2]
Objective: To assess the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
This compound (test compound)
-
Purified bacterial DNA gyrase (e.g., from E. coli)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
DNA gyrase assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Ciprofloxacin (as a positive control inhibitor)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing DNA gyrase assay buffer, relaxed plasmid DNA, and ATP.
-
Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a no-inhibitor control and a positive control with ciprofloxacin.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the DNA gyrase enzyme to each tube.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Analysis:
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
-
-
Data Interpretation:
-
Determine the concentration of the test compound that results in 50% inhibition of the supercoiling activity (IC50).
-
Visualizations
Caption: Workflow for the in vitro Alkaline Phosphatase (ALP) inhibition assay.
Caption: Proposed mechanism of action for this compound on bacterial DNA gyrase.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
Application Notes and Protocols for the Development of N-(3-bromophenyl)furan-2-carboxamide Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of analogs of "N-(3-bromophenyl)furan-2-carboxamide," a scaffold with potential applications in various therapeutic areas. While specific biological data for the title compound is not extensively available in public literature, this document leverages data from closely related analogs, particularly N-(4-bromophenyl)furan-2-carboxamide, to provide a robust starting point for drug discovery programs.
Introduction
The furan-2-carboxamide moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antibacterial, antifungal, anticancer, and enzyme inhibitory activities.[1] The introduction of a bromophenyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets. This document outlines the synthetic strategies for creating a library of analogs and provides detailed protocols for assessing their potential as drug candidates.
Data Presentation: Biological Activities of Representative Furan-2-Carboxamide Analogs
The following table summarizes the quantitative data for a closely related analog, N-(4-bromophenyl)furan-2-carboxamide, demonstrating its antibacterial potential against clinically relevant drug-resistant pathogens. This data serves as a benchmark for the screening of novel analogs.
Table 1: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide [1]
| Bacterial Strain | Type | Zone of Inhibition (mm) at 50 µ g/well | MIC (µg/mL) | MBC (µg/mL) |
| Acinetobacter baumannii (Carbapenem-resistant) | Gram-negative | 18 | 6.25 | 12.5 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Gram-negative | 15 | 6.25 | 12.5 |
| Enterobacter cloacae (Carbapenem-resistant) | Gram-negative | 14 | 6.25 | 12.5 |
| Staphylococcus aureus (Methicillin-resistant) | Gram-positive | 16 | 12.5 | 25 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Experimental Protocols
Protocol 1: Synthesis of this compound and its Analogs
This protocol describes a general method for the synthesis of the title compound and its analogs, adapted from the synthesis of N-(4-bromophenyl)furan-2-carboxamide.[1]
Materials:
-
Furan-2-carbonyl chloride
-
3-Bromoaniline (or substituted anilines for analogs)
-
Triethylamine (Et3N)
-
Dry Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add a solution of furan-2-carbonyl chloride (1.0 eq) in dry DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Analog Development
This protocol allows for the diversification of the bromophenyl ring, creating a library of analogs with various substituents.[1]
Materials:
-
This compound
-
Arylboronic acids (various)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3) or potassium phosphate (K3PO4)
-
1,4-Dioxane and water (solvent system)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired analog.
-
Characterize the purified compounds by appropriate spectroscopic methods.
Protocol 3: Antibacterial Susceptibility Testing
This protocol details the determination of the antibacterial activity of the synthesized compounds using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
-
Resazurin solution (for viability indication)
Procedure:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control (antibiotic), a negative control (broth and DMSO without compound), and a growth control (broth and bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a viability indicator like resazurin.
Visualizations
Logical Workflow for Analog Development
The following diagram illustrates the logical workflow from the initial synthesis to the biological evaluation of this compound analogs.
References
Application Notes and Protocols for N-(3-bromophenyl)furan-2-carboxamide in Cell Viability Assays
Introduction
N-(3-bromophenyl)furan-2-carboxamide is a synthetic compound with potential applications in cancer research. Its structural similarity to other furan-carboxamide derivatives suggests it may exhibit anti-proliferative and pro-apoptotic effects on cancer cells. These application notes provide detailed protocols for assessing the impact of this compound on cell viability and apoptosis using standard in vitro assays.
Data Presentation
The following table summarizes hypothetical IC50 values of this compound against various human cancer cell lines after 48 hours of treatment. This data is for illustrative purposes to guide researchers in designing their experiments.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HT1080 | Fibrosarcoma | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 35.2 |
| Huh7 | Hepatocellular Carcinoma | 41.7 |
| T-24 | Bladder Carcinoma | 28.9 |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HT1080)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[3]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[1][3]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for N-aryl Furan-2-carboxamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-aryl furan-2-carboxamides via Suzuki coupling.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of N-aryl furan-2-carboxamides, offering potential causes and solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in Suzuki coupling reactions is a frequent issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.
-
Palladium(0) Species: Ensure you are using a reliable source of Pd(0). If starting with a Pd(II) precatalyst like Pd(OAc)₂, the in situ reduction to Pd(0) might be inefficient. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
-
Catalyst Degradation: Palladium catalysts can be sensitive to air and moisture. Use fresh catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). The formation of palladium black is a visual indicator of catalyst precipitation and deactivation.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-rich furan systems, bulky and electron-donating ligands can enhance catalyst activity and stability. Consider ligands like SPhos or XPhos if standard ligands like PPh₃ are ineffective.
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. It is crucial to thoroughly degas the solvent and reaction mixture by bubbling with an inert gas or by using freeze-pump-thaw cycles.
-
Temperature: While some Suzuki couplings proceed at room temperature, many require heating to facilitate the catalytic cycle. If you are running the reaction at a lower temperature, consider increasing it, for example, to 80-100 °C.
-
Base Selection and Quality: The base plays a crucial role in the transmetalation step. Ensure the base is of high purity and anhydrous if required by the protocol. Grinding the base to a fine powder can also improve its reactivity. Common bases for this reaction include K₃PO₄ and K₂CO₃.
-
-
Reagent Quality:
-
Boronic Acid Stability: Furanboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially at elevated temperatures.[1] Use fresh, high-quality boronic acid. Alternatively, consider using the more stable boronate esters (e.g., pinacol esters).
-
Solvent Purity: Ensure your solvent is dry and free of impurities that could interfere with the reaction.
-
Q2: I am observing the formation of significant side products, such as homocoupled products and dehalogenated starting material. How can I minimize these?
A2: The formation of byproducts is a common challenge. Here are some strategies to improve selectivity:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this.
-
Dehalogenation of the Furan-2-carboxamide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be caused by:
-
Inefficient Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate may undergo other reactions. Optimizing the base and ensuring the quality of the boronic acid can help.
-
Presence of Water: While some Suzuki protocols use aqueous media, excess water can sometimes lead to dehalogenation. If using an anhydrous solvent, ensure all reagents are dry.
-
Q3: The purification of my N-aryl furan-2-carboxamide product is difficult due to co-eluting impurities. What are these impurities likely to be and how can I improve the separation?
A3: Common impurities that are structurally similar to the desired product and can be difficult to separate include:
-
Homocoupled Arylboronic Acid: This byproduct can have similar polarity to the product.
-
Unreacted Starting Material: If the conversion is incomplete.
-
Protodeboronated Furan-2-carboxamide: If the boronic acid starting material is unstable.
To improve separation:
-
Optimize Reaction Conditions: The best approach is to minimize the formation of byproducts in the first place by following the advice in Q1 and Q2.
-
Chromatography Technique: Experiment with different solvent systems for column chromatography. A shallow gradient elution can sometimes improve the separation of closely eluting compounds.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q: What is the recommended starting point for optimizing the reaction conditions for the Suzuki coupling of an N-aryl 2-bromofuran-5-carboxamide with an arylboronic acid?
A: A good starting point, based on literature precedent for similar substrates, would be:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5 mol%).[2]
-
Base: Potassium phosphate (K₃PO₄) (e.g., 2-3 equivalents).[2]
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Nitrogen or Argon).
From this starting point, you can systematically vary the catalyst, ligand, base, solvent, and temperature to optimize the yield for your specific substrates.
Q: How does the N-aryl carboxamide group affect the reactivity of the furan ring in the Suzuki coupling?
A: The N-aryl carboxamide group is an electron-withdrawing group. This has two main effects on the furan ring:
-
Activation of the C-Br Bond: The electron-withdrawing nature of the carboxamide group makes the carbon atom of the C-Br bond more electrophilic, which can facilitate the oxidative addition step of the catalytic cycle.
-
Potential for Catalyst Coordination: The amide functionality can potentially coordinate to the palladium catalyst, which may influence the reaction rate and selectivity.
Q: Are there any specific safety precautions I should take when running Suzuki coupling reactions?
A: Yes, several safety precautions are important:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled under an inert atmosphere.
-
Bases: Strong bases like potassium phosphate should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Always work in a fume hood and avoid sources of ignition.
Data Presentation
Table 1: Effect of Arylboronic Acid Substitution on Yield
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 75 |
| 2 | 4-Methylphenylboronic acid | 83 |
| 3 | 4-Methoxyphenylboronic acid | 78 |
| 4 | 4-Chlorophenylboronic acid | 65 |
| 5 | 3-Nitrophenylboronic acid | 55 |
| 6 | 2-Thiopheneboronic acid | 43 |
Yields are based on the Suzuki coupling of N-(4-bromophenyl)furan-2-carboxamide with various aryl and heteroaryl boronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base.[2]
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of N-(4-bromophenyl)furan-2-carboxamide: [2]
-
To a dried Schlenk flask, add N-(4-bromophenyl)furan-2-carboxamide (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄) (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of N-(3-bromophenyl)furan-2-carboxamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on the two primary routes: the Schotten-Baumann reaction (furan-2-carbonyl chloride with 3-bromoaniline) and amide coupling (2-furoic acid with 3-bromoaniline).
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors. Systematically investigate the following:
-
Poor Quality Reagents: Ensure the purity of your starting materials. 3-bromoaniline can oxidize and darken over time; purify by recrystallization or distillation if necessary. Furan-2-carbonyl chloride is moisture-sensitive and can hydrolyze to 2-furoic acid, which will not react under Schotten-Baumann conditions.[1] Use freshly opened or properly stored reagents.
-
Incorrect Stoichiometry: An excess of the amine starting material can lead to the formation of salts with the HCl byproduct, reducing the amount of free amine available for reaction.[2] Ensure precise measurement of your limiting reagent.
-
Ineffective Base: The base is critical for neutralizing the HCl generated during the reaction.[3][4] If the base is too weak or added improperly, the reaction mixture can become acidic, protonating the amine and halting the reaction. For the Schotten-Baumann method, a common approach is to use an aqueous base like NaOH or KOH, which is added slowly to the reaction mixture.[1][2] Organic bases like pyridine or triethylamine are also effective.[4][5][6]
-
Suboptimal Temperature: Amide bond formation is often exothermic. Running the reaction at too high a temperature can promote side reactions. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction. Typically, the initial addition of the acyl chloride is performed at a low temperature (e.g., 0 °C) and then the reaction is allowed to warm to room temperature.
-
Hydrolysis of Acyl Chloride: The primary competing side reaction is the hydrolysis of the furan-2-carbonyl chloride.[1] This is especially problematic in biphasic Schotten-Baumann conditions if the addition of the acyl chloride is too slow or the stirring is not vigorous enough.
Q2: I am observing a significant amount of an insoluble, high-melting point solid in my crude product. What is it?
A2: This is likely a symmetrical urea, formed from the reaction of 3-bromoaniline with phosgene or a phosgene equivalent. This impurity can arise if your furan-2-carbonyl chloride has degraded. To avoid this, use fresh, high-purity acyl chloride. The urea is typically insoluble in common organic solvents, and its presence can complicate purification.
Q3: My reaction appears to stall before completion, even with extended reaction times. Why?
A3: Reaction stalling can be due to the deactivation of the nucleophile (3-bromoaniline). As the reaction proceeds, HCl is formed. If the base is not efficient at scavenging this acid, the amine will be protonated to form the non-nucleophilic ammonium salt, effectively stopping the reaction.[2][4] Ensure you are using at least one equivalent of a suitable base. For less reactive anilines, a stronger base or a different coupling agent might be necessary.
Q4: Which synthetic route is generally better: Schotten-Baumann or amide coupling?
A4: Both routes are viable, and the "better" method depends on reagent availability, scale, and desired purity profile.
-
Schotten-Baumann: This method is often faster and uses cheaper reagents (acyl chloride vs. coupling agents). A recent synthesis reported an excellent yield (94%) using furan-2-carbonyl chloride and 4-bromoaniline with triethylamine as the base.[5][6] However, it is sensitive to moisture and the acyl chloride can be lachrymatory and corrosive.
-
Amide Coupling: This route uses a stable carboxylic acid (2-furoic acid) and a coupling agent (e.g., DCC, EDC, HATU). It avoids the handling of sensitive acyl chlorides and can be more suitable for small-scale or parallel synthesis. However, coupling agents can be expensive, and byproducts (like DCU for DCC) can complicate purification.
Q5: How can I effectively monitor the reaction's progress?
A5: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials (3-bromoaniline and 2-furoic acid/chloride) and the product. The product, being an amide, will be more polar than the starting aniline but its exact Rf will depend on the solvent system. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize how different parameters can affect the synthesis yield.
Table 1: Effect of Base and Solvent on Schotten-Baumann Synthesis Yield
| Entry | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.1) | Dichloromethane (DCM) | 0 to RT | 4 | 85 |
| 2 | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 3 | 92 |
| 3 | Aq. NaOH (2.0) | DCM / Water | 0 to RT | 2 | 78 |
| 4 | K₂CO₃ (2.0) | Acetone | RT | 12 | 65 |
Table 2: Comparison of Amide Coupling Agents for 2-Furoic Acid
| Entry | Coupling Agent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCC | HOBt | DMF | 0 to RT | 18 | 75 |
| 2 | EDC | HOBt | DCM | 0 to RT | 16 | 82 |
| 3 | HATU | DIPEA | DMF | RT | 6 | 90 |
| 4 | CDI | None | THF | 45 | 20 | 68 |
Experimental Protocols
Protocol 1: Schotten-Baumann Synthesis of this compound
-
Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoaniline (1.0 eq) in dry dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Acylation: Dissolve furan-2-carbonyl chloride (1.05 eq) in a small amount of dry DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Protocol 2: Amide Coupling Synthesis using HATU
-
Reagent Setup: In a round-bottom flask, combine 2-furoic acid (1.0 eq), 3-bromoaniline (1.1 eq), and HATU (1.1 eq).
-
Solvent and Base: Add dry N,N-Dimethylformamide (DMF) to dissolve the solids. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 6-8 hours. Monitor the progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water. This will often precipitate the crude product. If an oil forms, extract with ethyl acetate.
-
Purification: If a solid precipitates, filter and wash thoroughly with water and then a small amount of cold diethyl ether. If extraction was performed, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by flash column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Caption: Reaction pathway for the Schotten-Baumann synthesis.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Caption: Key parameters influencing the synthesis yield.
References
- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00141H [pubs.rsc.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. quora.com [quora.com]
- 4. byjus.com [byjus.com]
- 5. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]
Technical Support Center: N-(3-bromophenyl)furan-2-carboxamide Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of N-(3-bromophenyl)furan-2-carboxamide. The information is intended to assist researchers in designing and interpreting stability studies, as well as troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
Based on the chemical structure, containing a furan ring and a carboxamide linkage, the primary factors influencing stability are expected to be:
-
pH: The amide bond, while generally stable, can be susceptible to hydrolysis under strongly acidic or basic conditions, although it is known to have great hydrolysis resistance.
-
Light: The furan ring may be susceptible to photodegradation, particularly in the presence of photosensitizers.
-
Temperature: Elevated temperatures can accelerate degradation processes. Aromatic amides are generally stable up to 160°C, but the specific thermal stability of this compound is not publicly documented.
-
Oxidizing Agents: The furan ring can be prone to oxidation, potentially leading to ring-opening or other modifications.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been detailed in the public domain, based on the chemistry of its functional groups, the following pathways are plausible:
-
Hydrolysis: Under harsh acidic or basic conditions, the amide bond could hydrolyze to yield 3-bromoaniline and furan-2-carboxylic acid.
-
Oxidation: The furan ring is susceptible to oxidative cleavage.[1] Oxidation of other furan-2-carboximidamides has been shown to lead to rearrangement and the formation of N-1-acyl-N-1-(2-furyl)ureas.[2][3][4]
-
Photodegradation: For similar furan carboxamides, photodegradation has been shown to be primarily mediated by singlet oxygen, suggesting that the furan moiety is the primary site of light-induced degradation.
Q3: Are there any known incompatibilities of this compound with common excipients?
-
Strongly acidic or basic excipients: These could catalyze the hydrolysis of the amide bond.
-
Excipients that generate free radicals or reactive oxygen species: These could promote oxidative degradation of the furan ring.
-
Reducing or oxidizing agents: These could directly react with the molecule.
Compatibility studies with intended excipients are highly recommended during formulation development.
Troubleshooting Guides
Issue 1: Unexpected Degradation Observed During Storage
Problem: You observe the appearance of unknown peaks in your HPLC chromatogram after storing this compound under standard laboratory conditions.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Light Exposure | Store the compound in an amber vial or protected from light and re-analyze. Compare with a sample that has been intentionally exposed to light to see if the degradation profile matches. |
| Temperature Fluctuation | Ensure the storage area maintains a consistent and controlled temperature. Analyze a sample that has been subjected to controlled temperature cycling. |
| Presence of Impurities | Re-purify the compound to remove any potential catalysts for degradation. Analyze the impurity profile of the starting material. |
| Air (Oxygen) Exposure | Store the compound under an inert atmosphere (e.g., nitrogen or argon) and re-analyze. |
Issue 2: Inconsistent Results in Stability Studies
Problem: You are obtaining variable results for the stability of this compound across different batches or experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Stress Conditions | Ensure that stress conditions (pH, temperature, light intensity) are precisely controlled and monitored in all experiments. Use calibrated equipment. |
| Variability in Starting Material | Characterize each new batch of the compound thoroughly for purity and impurity profiles before initiating stability studies. |
| Analytical Method Variability | Validate your stability-indicating analytical method for robustness, reproducibility, and accuracy. Ensure consistent sample preparation and analysis protocols. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[5][6] A typical forced degradation study for this compound would involve the following conditions, with a target degradation of 10-20%.[7]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Analysis |
| Acid Hydrolysis | 0.1 M HCl | 24 - 72 hours at RT or 60°C | Neutralize before HPLC analysis |
| Base Hydrolysis | 0.1 M NaOH | 24 - 72 hours at RT or 60°C | Neutralize before HPLC analysis |
| Oxidation | 3% H₂O₂ | 24 - 72 hours at RT | Quench with a suitable agent if necessary before HPLC analysis |
| Thermal | 60 - 80°C (Solid State) | 24 - 72 hours | Dissolve in a suitable solvent for HPLC analysis |
| Photostability | ICH Q1B conditions (UV & Vis) | As per guidelines | Analyze directly |
Workflow for a Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.
Starting HPLC Conditions (to be optimized):
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or ammonium acetate buffer), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) |
| Column Temperature | 25 - 30°C |
Logical Flow for HPLC Method Development and Troubleshooting:
Caption: HPLC method development and troubleshooting flow.
References
- 1. Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The oxidative rearrangement of furan-2-carboximidamides: preparation and properties of 2-acylaminofurans - ePrints Soton [eprints.soton.ac.uk]
- 5. scispace.com [scispace.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. biopharminternational.com [biopharminternational.com]
Troubleshooting low solubility of "N-(3-bromophenyl)furan-2-carboxamide" in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of "N-(3-bromophenyl)furan-2-carboxamide" in various assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer after diluting my DMSO stock. What is causing this?
A1: This is a common issue for compounds with moderate to low aqueous solubility. This compound has a predicted XlogP of 2.8, indicating a degree of lipophilicity which can lead to poor solubility in aqueous solutions.[1] While it may be soluble in a high-concentration DMSO stock, upon dilution into an aqueous buffer, the compound can crash out of solution as the percentage of the organic co-solvent (DMSO) decreases significantly. This is a critical issue as it can lead to inaccurate results in your assay.[2]
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: For most cell lines, the concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity. However, the tolerance can vary between cell types. It is always recommended to run a vehicle control with the same final DMSO concentration as your test compound to assess any effects of the solvent on your experimental system.[3]
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other organic solvents like ethanol or DMF can be used.[4] However, their compatibility with your specific assay must be validated. For cell-based assays, ethanol can also be toxic at higher concentrations.[3] It is crucial to determine the maximum tolerable concentration of any solvent in your system.
Q4: Are there any methods to increase the solubility of this compound in my assay medium?
A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in your final assay medium can help maintain solubility.[3][4]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[5] However, the molecular structure of this compound does not suggest significant ionization within a typical physiological pH range.
-
Use of Surfactants: Non-ionic detergents like Tween-20 or Triton X-100, at concentrations below their critical micelle concentration, can help solubilize lipophilic compounds in enzyme assays.[5] These are generally not suitable for cell-based assays due to cytotoxicity.[5]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6]
-
Formulation Strategies: For in vivo studies, more advanced formulation techniques such as solid dispersions, micronization, or lipid-based formulations can be explored.[7][8][9]
Q5: How can I determine the kinetic solubility of my compound in the assay buffer?
A5: A practical method to assess kinetic solubility is to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous assay buffer to various concentrations. After a defined incubation period (e.g., 1-2 hours) at the assay temperature, the solutions are centrifuged or filtered to remove any precipitate. The concentration of the compound remaining in the supernatant or filtrate is then quantified, typically by HPLC-UV or LC-MS.
Quantitative Data Summary
Table 1: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Maximum Solubility (mM) |
| 100% DMSO | > 100 |
| 100% Ethanol | 25 |
| PBS (pH 7.4) | < 0.01 |
Table 2: Hypothetical Kinetic Solubility in Assay Buffer with Varying DMSO Concentrations
| Final DMSO Concentration (v/v) | Kinetic Solubility in PBS (µM) after 2h at 37°C |
| 0.1% | 5 |
| 0.5% | 25 |
| 1.0% | 60 |
| 2.0% | 150 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC-UV or LC-MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
Dilution in Aqueous Buffer: Add 2 µL of each DMSO stock concentration to 198 µL of the pre-warmed aqueous buffer in a microcentrifuge tube to achieve a final DMSO concentration of 1%. This will create final compound concentrations of 100 µM, 40 µM, 20 µM, 10 µM, etc.
-
Incubation: Incubate the tubes at the desired assay temperature (e.g., 37°C) for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
-
Data Interpretation: The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.
Visualizations
Caption: Troubleshooting workflow for addressing low compound solubility in assays.
Caption: Impact of poor solubility on a hypothetical signaling pathway.
References
- 1. PubChemLite - this compound (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of N-(3-bromophenyl)furan-2-carboxamide. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Recrystallization is a highly effective and preferred method for the purification of aromatic amides like this compound.[1] It is generally favored over chromatography for larger scales as it can be more time and solvent efficient. However, for very impure samples or for isolating small amounts of material, column chromatography using solvent systems such as chloroform/methanol or hexane/ethyl acetate may be employed.[2][3][4]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic amides and furan derivatives, a range of polar and non-polar solvents can be tested. Good starting points include ethanol, methanol, acetone, acetonitrile, and 1,4-dioxane.[1] Solvent mixtures, such as methanol/dichloromethane or ethanol/water, can also be effective.[2] The principle of "like dissolves like" suggests that solvents with similar functional groups to the amide may be good candidates.[5]
Q3: How can I determine the best solvent for recrystallization?
A3: A small-scale solvent screen is the most effective way to determine the optimal solvent or solvent system. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but allow for the formation of well-defined crystals upon cooling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for this compound. | Try a more polar or a different class of solvent. Consider using a solvent mixture. |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. The compound may also be significantly impure. | - Re-heat the solution and add a small amount of additional solvent to reduce the saturation. - Try a lower boiling point solvent. - Consider a preliminary purification step like a charcoal treatment or a quick filtration through a silica plug if significant impurities are present. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the cooling process is too slow. | - Evaporate some of the solvent to increase the concentration of the compound. - Try scratching the inside of the flask with a glass rod to create nucleation sites.[6] - Add a seed crystal of the pure compound.[6] - Cool the solution in an ice bath to further decrease solubility. |
| Crystal formation is too rapid, leading to small or impure crystals. | The solution is too concentrated, or the cooling is too fast. | - Add a small amount of additional hot solvent to the dissolved compound. - Allow the solution to cool slowly at room temperature before transferring to an ice bath. Insulating the flask can help slow down the cooling process.[6] |
| The final yield is very low. | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound has some solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure.[6] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate with a water or oil bath)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Gently heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If there are insoluble impurities present in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel under vacuum for a period, or by transferring them to a watch glass to air dry. For higher boiling point solvents, a vacuum oven may be necessary to ensure complete solvent removal.
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps of the recrystallization process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Overcoming poor yield in the amidation of furan-2-carboxylic acid
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the amidation of furan-2-carboxylic acid, particularly the issue of poor reaction yield.
Troubleshooting Guide
Q1: My reaction yield is very low or I'm getting no product. What are the primary causes?
Low or no yield in the amidation of furan-2-carboxylic acid can stem from several factors, ranging from reagent quality to the fundamental reaction setup. The direct coupling of a carboxylic acid and an amine is often inefficient without an activating agent due to the formation of a non-reactive ammonium salt.[1]
Potential Causes & Solutions:
-
Ineffective Carboxylic Acid Activation: The hydroxyl group of the carboxylic acid must be converted into a better leaving group.
-
Reagent Degradation: Coupling agents, especially carbodiimides and uronium salts, can be sensitive to moisture. The amine or furan-2-carboxylic acid may also be degraded.
-
Solution: Use fresh, high-purity reagents. Store coupling agents under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Ensure solvents are anhydrous.
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role.
-
Incorrect Stoichiometry or Order of Addition: The ratio of reagents and the order in which they are added can significantly impact the reaction. For instance, adding the coupling reagent to the amine can lead to side reactions like guanidine formation with aminium/uronium reagents.[6]
-
Solution: Typically, the carboxylic acid is pre-activated with the coupling reagent for a short period before the amine is introduced.[6] Use a slight excess of the amine (1.1-1.5 equivalents) relative to the carboxylic acid.
-
Q2: My reaction is messy, with multiple side products. What could be happening?
The formation of side products is a common reason for low yields of the desired amide.
Potential Causes & Solutions:
-
Furan Ring Instability/Side Reactions: The furan ring can be susceptible to ring-opening or other side reactions, especially under harsh acidic or basic conditions or high temperatures.[7]
-
Solution: Employ milder reaction conditions. Avoid strong acids or bases and excessively high temperatures. Consider using microwave-assisted synthesis which can sometimes provide good yields under controlled, mild conditions.[3]
-
-
Coupling Reagent-Specific Side Reactions:
-
O-Acylisourea Rearrangement: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a non-reactive N-acylurea. This is more likely with sterically hindered substrates or slow reactions.[4]
-
Guanidinium Formation: With aminium/uronium reagents like HBTU or TBTU, the reagent can react directly with the amine to form a guanidinium byproduct.[6]
-
Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure when using carbodiimides to form a more stable active ester, minimizing rearrangement and potential racemization.[4] For aminium reagents, ensure the carboxylic acid is pre-activated before adding the amine.[6]
-
-
Dimerization/Polymerization: If the amine or carboxylic acid has other reactive functional groups, side reactions can occur. With di-amines, double acylation is a possibility if stoichiometry is not carefully controlled.[2]
-
Solution: Use protecting groups for other reactive functionalities if necessary. For reactions with diamines, use dilute conditions and add the activated carboxylic acid dropwise to favor mono-amidation.[2]
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for the amidation of furan-2-carboxylic acid?
There is no single "best" reagent, as the optimal choice depends on the specific amine, scale, and desired reaction conditions. However, several are commonly and successfully used.
| Coupling Reagent | Class | Common Additive | Advantages | Disadvantages |
| EDC (or DCC) | Carbodiimide | HOBt, HOAt, Oxyma Pure | Readily available, effective.[4] | Can form insoluble urea byproducts (DCC), risk of N-acylurea formation. |
| TBTU (or HBTU) | Aminium/Uronium | Base (e.g., DIPEA) | High reactivity, fast reactions, good yields.[5][8] | Can form guanidinium byproducts, HOBt is explosive.[6][9] |
| CDI | Imidazole-based | None | Simple workup (byproducts are imidazole and CO₂). | Activation can be slower, requires heating (e.g., 45 °C).[2] |
| DMT/NMM/TsO⁻ | Triazine-based | NMM | Effective under microwave conditions.[3] | Less common than other reagents. |
| Boric Acid | Lewis Acid | None | "Green," inexpensive catalyst for direct amidation.[10] | Often requires higher temperatures and azeotropic water removal.[1] |
Q2: What are the recommended general reaction conditions (solvent, temperature, base)?
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM) are common choices.[2][3][4][5]
-
Temperature: Most coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[4] Some methods, like those using CDI, may require gentle heating (e.g., 45 °C) to proceed efficiently.[2]
-
Base: A non-nucleophilic organic base is often required to neutralize acid byproducts and facilitate the reaction. Diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM) are frequently used.[3][5] Typically, 2-3 equivalents of base are used.[4]
Q3: How does the activation of furan-2-carboxylic acid with a coupling reagent work?
Most coupling reagents work by converting the carboxylic acid's hydroxyl group into a good leaving group, creating a highly electrophilic carbonyl carbon that is readily attacked by the amine.
Experimental Protocols
Protocol 1: General Amidation using TBTU
This protocol is adapted from a method used for the regioselective monoamidation of furan-2,5-dicarboxylic acid, which demonstrates high efficiency.[5][8]
-
Preparation: In a round-bottom flask under an inert atmosphere (Argon), dissolve furan-2-carboxylic acid (1.0 equiv.) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.5 equiv.) to the solution and stir.
-
Activation: In a separate flask, dissolve O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.2 equiv.) in anhydrous DMF. Add this solution dropwise to the carboxylic acid solution over 30-60 minutes at room temperature. Let the activation proceed for an additional hour.
-
Amine Coupling: Add the desired amine (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Amidation using CDI
This protocol is based on a method used for synthesizing a library of furan-2-carboxamides.[2]
-
Activation: In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 equiv.) and 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv.) in anhydrous THF.
-
Heating: Heat the mixture to 45 °C and stir for 2 hours to form the acylimidazolide intermediate. Monitor the consumption of the starting material (e.g., by TLC).
-
Amine Coupling: Add the amine (1.1-1.3 equiv.) to the reaction mixture.
-
Reaction: Continue stirring at 45 °C for 18-20 hours.
-
Workup: Remove the THF under vacuum. Redissolve the residue in ethyl acetate and wash sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude amide product by flash column chromatography.
Amidation Workflow Overview
References
- 1. mdpi.com [mdpi.com]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. arkat-usa.org [arkat-usa.org]
- 6. bachem.com [bachem.com]
- 7. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Reaction Monitoring for N-(3-bromophenyl)furan-2-carboxamide Synthesis by TLC
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the synthesis of N-(3-bromophenyl)furan-2-carboxamide via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting mobile phase (eluent) for monitoring this reaction?
A1: A good starting point is a mixture of non-polar and polar solvents. We recommend beginning with a 7:3 ratio of Hexane:Ethyl Acetate. The polarity can then be adjusted based on the initial results. If the spots remain too close to the baseline, increase the proportion of ethyl acetate (e.g., to 1:1). If they travel too close to the solvent front, increase the proportion of hexane (e.g., to 9:1).
Q2: My spots are streaking down the TLC plate. What causes this and how can I fix it?
A2: Streaking is typically caused by one of two issues:
-
Overly Concentrated Sample: The most common cause. The stationary phase becomes overloaded, leading to a continuous "streak" rather than a distinct spot. Dilute your sample in the spotting solvent (e.g., ethyl acetate or dichloromethane) and re-spot a smaller amount on the plate.
-
Strong Analyte-Stationary Phase Interaction: Highly polar compounds, like the starting 3-bromoaniline, can bind very strongly to the silica gel. Adding a small amount (0.5-1%) of a competitive base like triethylamine (Et3N) to your mobile phase can help to produce sharper, more defined spots for the amine.
Q3: All my spots are clustered at the bottom of the plate (low Rf values). What should I do?
A3: This indicates that the mobile phase is not polar enough to effectively move the compounds up the silica plate. To increase the eluent's polarity, you should increase the proportion of the more polar solvent. For example, change the mobile phase from 7:3 Hexane:Ethyl Acetate to a 1:1 or even a 3:7 ratio.
Q4: All my spots are near the solvent front at the top of the plate (high Rf values). How do I resolve this?
A4: This situation means the mobile phase is too polar, causing all components to travel with the solvent front without adequate separation. You need to decrease the eluent's polarity by increasing the proportion of the non-polar solvent. For instance, you could adjust from a 7:3 Hexane:Ethyl Acetate system to a 9:1 ratio.
Q5: How can I definitively identify which spot corresponds to the starting material versus the product?
A5: The best practice is to use a "co-spot." This involves spotting three separate lanes on the same TLC plate:
-
Lane 1: A pure sample of your starting material (3-bromoaniline).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Lane 3: A spot of only the reaction mixture.
By comparing the lanes, you can unambiguously identify the starting material spot. The product, this compound, is an amide and will be less polar than the starting amine. Therefore, the product spot should appear at a higher Rf value (further up the plate) than the 3-bromoaniline spot.
Q6: I see multiple spots in my reaction mixture lane. What do they represent?
A6: A reaction mixture lane can show several spots:
-
Unreacted Starting Materials: Spots corresponding to the Rf values of 3-bromoaniline and furan-2-carbonyl chloride.
-
Product: A new spot, typically at a higher Rf than the starting amine, which represents this compound.
-
Byproducts: Depending on the reaction conditions, you may see other spots. For instance, if triethylamine is used as a base, the resulting triethylamine hydrochloride salt will remain on the baseline.
Q7: How do I determine if the reaction is complete using TLC?
A7: The reaction is considered complete when the spot corresponding to the limiting reactant (usually the 3-bromoaniline) has completely disappeared from the reaction mixture lane. Concurrently, the intensity of the new product spot should be at its maximum.
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of the this compound synthesis. The synthesis is typically achieved by reacting 3-bromoaniline with furan-2-carbonyl chloride.[1]
1. Preparation of the TLC Chamber:
- Pour a small amount (5-10 mL) of the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into a developing chamber, ensuring the solvent level is below the baseline of the TLC plate.
- Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor.
- Cover the chamber and let it equilibrate for at least 5-10 minutes.
2. Preparation of Samples for Spotting:
- Starting Material (SM): Dissolve a tiny amount (tip of a spatula) of 3-bromoaniline in ~0.5 mL of ethyl acetate.
- Reaction Mixture (RM): Using a capillary tube or micropipette, take a small drop of the reaction mixture and dissolve it in ~0.5 mL of ethyl acetate.
3. Spotting the TLC Plate:
- Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate.
- Using separate capillary spotters, apply small spots of your prepared samples onto the baseline, keeping them small and distinct. A standard setup includes:
- Lane 1: Starting Material (SM)
- Lane 2: Co-spot (SM + RM)
- Lane 3: Reaction Mixture (RM)
4. Developing the TLC Plate:
- Carefully place the spotted TLC plate into the equilibrated chamber using forceps.
- Ensure the solvent level is below the baseline and that the plate is upright.
- Cover the chamber and allow the solvent to travel up the plate undisturbed.
- Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.
5. Visualization and Analysis:
- Allow the solvent to evaporate from the plate in a fume hood.
- Visualize the spots under a UV lamp at 254 nm. The aromatic rings in the reactants and product will appear as dark spots.
- Circle the visible spots with a pencil.
- Calculate the Retention Factor (Rf) for each spot using the formula:
- Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
- Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.
Data Presentation: Expected TLC Results
The following table summarizes the expected polarity and approximate Rf values for the compounds involved. Actual Rf values will vary based on the exact mobile phase composition, temperature, and TLC plate used.
| Compound | Class | Expected Polarity | Expected Rf (7:3 Hexane:EtOAc) | Expected Rf (1:1 Hexane:EtOAc) |
| 3-Bromoaniline | Amine | High | ~ 0.2 - 0.3 | ~ 0.4 - 0.5 |
| Furan-2-carbonyl chloride | Acyl Chloride | Moderate | ~ 0.5 - 0.6 | ~ 0.7 - 0.8 |
| This compound | Amide (Product) | Moderate-Low | ~ 0.4 - 0.5 | ~ 0.6 - 0.7 |
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the standard TLC workflow and a troubleshooting decision tree.
Caption: Standard workflow for TLC reaction monitoring.
Caption: Troubleshooting decision tree for common TLC issues.
References
Challenges in the scale-up synthesis of "N-(3-bromophenyl)furan-2-carboxamide"
Technical Support Center: Synthesis of N-(3-bromophenyl)furan-2-carboxamide
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and scale-up of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: I am seeing a low yield or no product formation. What are the potential causes and solutions?
A1: Low or no product yield is a common issue. Consider the following factors:
-
Reagent Quality: Ensure that the starting materials, particularly furan-2-carbonyl chloride, are of high purity and free from degradation. Furan-2-carbonyl chloride is moisture-sensitive and can hydrolyze to furan-2-carboxylic acid, which will not react under these conditions.
-
Reaction Conditions: While the reaction can proceed at room temperature, the low nucleophilicity of 3-bromoaniline may require heating. Try increasing the reaction temperature to 40-50°C.
-
Base: Triethylamine (TEA) is a common choice, but if the reaction is sluggish, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used to neutralize the HCl byproduct.
-
Moisture: The presence of water will lead to the hydrolysis of the acyl chloride. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: My final product is impure, showing multiple spots on TLC. What are the likely impurities and how can I remove them?
A2: Common impurities include unreacted 3-bromoaniline, furan-2-carboxylic acid (from hydrolysis of the acyl chloride), and diacylated byproducts.
-
Unreacted 3-bromoaniline: Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.
-
Furan-2-carboxylic acid: Can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate).
-
Purification: Flash column chromatography is an effective method for purifying the final product on a lab scale. A gradient of ethyl acetate in hexanes is typically used. For larger scales, crystallization may be a more viable option.
Q3: The reaction is very slow, even with heating. What can I do to speed it up?
A3: If the reaction is slow, consider the following:
-
Alternative Coupling Reagents: If the acyl chloride method is not efficient, you can try using a peptide coupling reagent. A combination of furan-2-carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) can be effective.
-
Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up this synthesis from lab to pilot plant scale?
A1: Scaling up the synthesis of this compound introduces several challenges:
-
Exothermicity: The reaction of furan-2-carbonyl chloride with 3-bromoaniline is exothermic. On a large scale, the heat generated can be significant and must be carefully managed to avoid side reactions and ensure safety. A jacketed reactor with controlled cooling is essential.
-
Reagent Addition: The rate of addition of furan-2-carbonyl chloride becomes critical at a larger scale to control the exotherm. Slow, controlled addition is recommended.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress. Inadequate mixing can lead to localized "hot spots" and the formation of impurities.
-
Product Isolation and Purification: Flash chromatography is often not practical for large quantities. Developing a robust crystallization procedure for the final product is a key aspect of scale-up for efficient purification.
Q2: How does the choice of solvent impact the reaction at a larger scale?
A2: Dichloromethane (DCM) is a common lab-scale solvent. However, for scale-up, other solvents might be considered due to safety and environmental concerns. Toluene or 2-methyltetrahydrofuran (2-MeTHF) could be potential alternatives, but reaction kinetics and solubility of the product and byproducts would need to be re-evaluated.
Q3: What are the key safety precautions for this synthesis?
A3: Furan-2-carbonyl chloride is corrosive and lachrymatory. 3-bromoaniline is toxic. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction generates HCl gas, which should be scrubbed or vented appropriately.
Data Presentation
The following table summarizes the reaction conditions for the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide, which provides a good starting point for optimizing the synthesis of the 3-bromo isomer.[1]
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
| Reactants | 4-bromoaniline, furan-2-carbonyl chloride | 94 | >95 | [1] |
| Base | Triethylamine (1 eq.) | |||
| Solvent | Dichloromethane (DCM) | |||
| Temperature | 0°C to Room Temperature | |||
| Reaction Time | 18 hours |
Experimental Protocols
Synthesis of N-(4-bromophenyl)furan-2-carboxamide (Adapted for this compound)
This protocol is for the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide and can be adapted for the synthesis of this compound by substituting 4-bromoaniline with 3-bromoaniline.[1]
-
Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-bromoaniline (1.0 eq.) in dry dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.0 eq.) to the cooled solution.
-
Acyl Chloride Addition: Slowly add furan-2-carbonyl chloride (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
Avoiding debromination in "N-(3-bromophenyl)furan-2-carboxamide" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-bromophenyl)furan-2-carboxamide. The focus is on preventing the common side reaction of debromination during cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem in reactions with this compound?
A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This leads to the formation of the undesired byproduct, N-phenylfuran-2-carboxamide. This side reaction is problematic as it reduces the yield of the desired coupled product and complicates the purification process due to the structural similarity of the byproduct to the starting material and the desired product.
Q2: Which types of reactions are most prone to causing debromination of this compound?
A2: Palladium-catalyzed cross-coupling reactions are the most common reactions where this compound is used and where debromination can occur. These include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling reactions. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in the extent of debromination.
Q3: What are the general mechanisms that lead to debromination?
A3: Debromination in palladium-catalyzed cross-coupling reactions can occur through several mechanisms. One common pathway involves the formation of a palladium-hydride species, which can then react with the aryl bromide in a process that results in the replacement of the bromine with a hydrogen. Another potential pathway involves the direct reduction of the aryl bromide by other components in the reaction mixture.
Q4: How can I detect and quantify the amount of debrominated byproduct in my reaction mixture?
A4: The presence and quantity of the debrominated byproduct, N-phenylfuran-2-carboxamide, can be determined using standard analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are effective for separating and identifying the components of the reaction mixture. Nuclear magnetic resonance (NMR) spectroscopy can also be used to detect the presence of the byproduct by identifying the characteristic signals of the N-phenylfuran-2-carboxamide proton in the position where the bromine was formerly located. Quantification can be achieved by integrating the respective peaks in the chromatogram or NMR spectrum and comparing them to a known internal standard.
Troubleshooting Guides to Avoid Debromination
Debromination is a common challenge in cross-coupling reactions with this compound. The following guides provide strategies to minimize this unwanted side reaction in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, debromination can be a significant side reaction.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling over debromination.
-
Base Selection: The strength and type of base can influence the reaction outcome. Weaker bases are often preferred to minimize debromination.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of debromination more than the rate of the desired coupling.
-
Solvent Choice: The polarity of the solvent can affect the stability of intermediates and the reaction pathway.
Table 1: Effect of Reaction Parameters on Debromination in Suzuki-Miyaura Coupling
| Parameter | Condition to Reduce Debromination | Rationale |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) | These ligands promote reductive elimination of the desired product and can suppress the formation of palladium-hydride species. |
| Base | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) instead of strong bases like NaOH or NaOt-Bu. | Stronger bases can promote side reactions that lead to the formation of palladium-hydride species. |
| Temperature | Lower the reaction temperature (e.g., from 100°C to 80°C) | Debromination pathways may have a higher activation energy than the desired coupling, so lowering the temperature can selectively disfavor the side reaction. |
| Solvent | Use a less polar aprotic solvent (e.g., Toluene, Dioxane) | Solvent polarity can influence the stability of intermediates in the catalytic cycle. |
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is used to form carbon-nitrogen bonds. Debromination can compete with the desired amination.
Troubleshooting Steps:
-
Catalyst System: The combination of palladium precursor and ligand is key. As with Suzuki coupling, bulky, electron-rich ligands are often beneficial.
-
Base Strength: The choice of base is critical. Strong, non-nucleophilic bases are required, but their selection can impact side reactions.
-
Reaction Time and Temperature: Optimizing the reaction time and temperature can help to maximize the yield of the desired product while minimizing byproduct formation.
Table 2: Effect of Reaction Parameters on Debromination in Buchwald-Hartwig Amination
| Parameter | Condition to Reduce Debromination | Rationale |
| Ligand | Use bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) | These ligands facilitate the reductive elimination step to form the C-N bond and can disfavor pathways leading to debromination.[1] |
| Base | Use a weaker alkoxide base (e.g., LiHMDS) or a carbonate base (e.g., Cs₂CO₃) if compatible with the amine. | Strong bases like NaOt-Bu can sometimes lead to higher rates of debromination.[2] |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | Minimizes thermal decomposition and side reactions. |
| Solvent | Aprotic, non-polar solvents like toluene or dioxane are generally preferred. | These solvents are well-suited for the catalytic cycle of the Buchwald-Hartwig amination. |
Guide 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. Debromination can be a competing pathway, especially with electron-poor aryl halides.
Troubleshooting Steps:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst can sometimes contribute to side reactions. A copper-free Sonogashira protocol may be beneficial.
-
Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the selectivity of the reaction.
-
Base and Solvent System: The choice of amine base and solvent can impact the reaction's efficiency and selectivity.
Table 3: Effect of Reaction Parameters on Debromination in Sonogashira Coupling
| Parameter | Condition to Reduce Debromination | Rationale |
| Co-catalyst | Consider a copper-free protocol.[3] | Copper salts can sometimes promote side reactions; copper-free systems can offer cleaner reactions. |
| Ligand | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃). | These ligands can accelerate the desired cross-coupling relative to debromination. |
| Base | Use a non-nucleophilic organic base (e.g., Et₃N, DBU). | The amine base is crucial for the Sonogashira catalytic cycle, and its choice can affect the reaction outcome. |
| Solvent | Aprotic solvents like THF or DMF are commonly used. | The choice of solvent can influence the solubility of reactants and the stability of catalytic intermediates. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous N-(4-bromophenyl)furan-2-carboxamide.[4]
Materials:
-
3-bromoaniline
-
Furan-2-carbonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Magnetic stirrer and stir bar
-
Schlenk flask or round-bottom flask with a nitrogen inlet
Procedure:
-
In a clean, dry Schlenk flask, dissolve 3-bromoaniline (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (1.0 eq.) to the reaction mixture.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add furan-2-carbonyl chloride (1.0 eq.) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand like XPhos)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (10:1 mixture)
-
Schlenk tube
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and the base (2.0 eq. K₃PO₄).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to check for the consumption of the starting material and the formation of the product and the debrominated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
Signaling Pathway: LasR Quorum Sensing Inhibition
Furanone derivatives, which are structurally related to furan-2-carboxamides, are known to inhibit the LasR quorum sensing pathway in Pseudomonas aeruginosa.[5][6][7] This pathway is a key regulator of virulence factor production and biofilm formation. Furanone-based inhibitors are thought to act as antagonists of the LasR receptor, competing with the natural autoinducer molecule (3-oxo-C12-HSL) and preventing the activation of downstream virulence genes.[6][8]
Caption: Inhibition of the LasR quorum sensing pathway by a furan-2-carboxamide analog.
Signaling Pathway: Microtubule Stabilization
Certain furan-2-carboxamide derivatives have been identified as microtubule-stabilizing agents, which is a mechanism of action for some anticancer drugs.[6] Microtubules are dynamic polymers of α- and β-tubulin that are essential for cell division. Stabilizing agents bind to tubulin and suppress microtubule dynamics, leading to mitotic arrest and apoptosis.[9]
Caption: Mechanism of microtubule stabilization by a furan-2-carboxamide derivative.
Experimental Workflow: Cross-Coupling and Analysis
The following diagram illustrates a typical workflow for performing a cross-coupling reaction with this compound and analyzing the products to assess the level of debromination.
Caption: Workflow for cross-coupling and analysis of debromination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Details on Microtubules and How the Anti-Cancer Drug Taxol Works - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 4. researchgate.net [researchgate.net]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of N-(3-bromophenyl)furan-2-carboxamide Derivatives in Oncology Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a 3-bromophenyl moiety introduces specific steric and electronic properties that can significantly influence the pharmacological profile of these compounds. This guide provides a comparative analysis of N-(3-bromophenyl)furan-2-carboxamide derivatives, focusing on their potential as anticancer agents. Due to the limited availability of a comprehensive study on a homologous series of this compound derivatives, this guide draws comparisons from closely related analogues to provide insights into their structure-activity relationships (SAR) and potential mechanisms of action.
Quantitative Biological Activity Data
While a direct comparative study on a series of this compound derivatives is not extensively documented in the reviewed literature, valuable insights can be gleaned from related structures. The following tables summarize the anticancer activity of a series of carbamothioyl-furan-2-carboxamide derivatives, including a 3-nitrophenyl analogue, and a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues. These compounds share key structural features with the topic of interest and provide a basis for understanding the potential efficacy of this compound derivatives.
Table 1: Anticancer Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives [1]
| Compound ID | Substituent on Phenyl Ring | Cell Line | % Cell Viability (at 100 µg/mL) |
| 4a | 2-NO₂ | HepG2 | 35.01 |
| Huh-7 | 48.13 | ||
| MCF-7 | 45.19 | ||
| 4b | 3-NO₂ | HepG2 | 37.31 |
| Huh-7 | 51.27 | ||
| MCF-7 | 49.33 | ||
| 4c | 4-NO₂ | HepG2 | 39.22 |
| Huh-7 | 53.88 | ||
| MCF-7 | 51.14 | ||
| 4d | 4-CH₃ | HepG2 | 33.29 |
| Huh-7 | 45.09 | ||
| MCF-7 | 41.81 | ||
| 4e | Indazole | HepG2 | 63.75 |
| Huh-7 | 71.22 | ||
| MCF-7 | 69.87 | ||
| 4f | 2,4-di-NO₂ | HepG2 | 82.81 |
| Huh-7 | 89.15 | ||
| MCF-7 | 87.43 | ||
| Doxorubicin | - | HepG2 | 0.62 |
| Huh-7 | - | ||
| MCF-7 | - |
Data represents the percentage of viable cells after 48 hours of treatment. Lower values indicate higher anticancer activity.
Table 2: Anticancer Activity of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs against Selected Cancer Cell Lines
| Compound ID | Aryl Substituent | Cell Line | Growth Percent (GP) at 10⁻⁵ M |
| 4a | Phenyl | SNB-75 | 101.32 |
| 4b | 4-Chlorophenyl | SNB-75 | 98.21 |
| 4e | 4-Fluorophenyl | SNB-75 | 58.75 |
| 4g | 2-Methoxyphenyl | SNB-75 | 102.11 |
| 4i | 4-Nitrophenyl | SNB-75 | 61.06 |
| UO-31 | 69.86 | ||
| CCRF-CEM | 73.08 | ||
| EKVX | 73.39 | ||
| OVCAR-5 | 76.88 |
Growth Percent (GP) indicates the percentage of cell growth relative to untreated controls. A value below 100 indicates growth inhibition.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a standard amidation reaction. A generalized protocol is provided below, which can be adapted for the synthesis of various analogues.
Caption: General workflow for the synthesis of this compound derivatives.
Procedure:
-
To a solution of a substituted 3-bromoaniline (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base like triethylamine or pyridine (1.1-1.5 eq.) is added.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
Furan-2-carbonyl chloride (1.0 eq.), dissolved in the same anhydrous solvent, is added dropwise to the cooled solution.
-
The reaction is allowed to warm to room temperature and stirred for a period of 2-24 hours, while being monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with water, dilute acid (e.g., 1N HCl), and brine.
-
The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound derivative.
Further derivatization at the bromine position can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of aryl or heteroaryl substituents.
MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. A detailed protocol is outlined below.
Caption: Experimental workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds and incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound derivatives have not been definitively elucidated, based on the known mechanisms of similar anticancer agents, a plausible target could be the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: A hypothetical signaling pathway potentially targeted by this compound derivatives.
This diagram illustrates a simplified PI3K/Akt/mTOR pathway. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then activates Akt, a key signaling node that promotes cell survival and proliferation through various downstream effectors, including mTORC1. Small molecule inhibitors, such as the this compound derivatives, could potentially exert their anticancer effects by inhibiting one or more key kinases in this pathway, such as PI3K, Akt, or mTOR. Further experimental validation is required to confirm the precise molecular targets of these compounds.
Conclusion
The this compound scaffold holds promise for the development of novel anticancer agents. The comparative data from related compound series suggest that substitutions on the phenyl ring can significantly modulate cytotoxic activity. The provided experimental protocols for synthesis and biological evaluation offer a framework for the systematic investigation of a dedicated series of these derivatives. Future research should focus on synthesizing a library of this compound analogues with diverse substituents and evaluating their anticancer activity to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their further development as potential therapeutic agents.
References
"N-(3-bromophenyl)furan-2-carboxamide" activity compared to known IDO1 inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of established Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. While direct experimental data on the IDO1 inhibitory activity of N-(3-bromophenyl)furan-2-carboxamide is not currently available in the public domain, this document serves as a benchmark for the evaluation of novel compounds against well-characterized inhibitors with known potency.
IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2] Its overexpression in many cancers contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing immunomodulatory metabolites, thereby helping tumor cells evade the immune system.[1][2][3][4] Consequently, the development of IDO1 inhibitors has become a significant area of interest in cancer immunotherapy.[1][]
Established IDO1 Inhibitors: A Quantitative Comparison
Several potent and selective IDO1 inhibitors have been developed and have undergone clinical investigation. This section provides a summary of the in vitro potency of three such inhibitors: Epacadostat, Linrodostat, and Navoximod. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 (nM) |
| Epacadostat (INCB024360) | Enzymatic | Recombinant Human IDO1 | 10[6], 71.8[7][8][9] |
| Cell-based (Kynurenine reduction) | HeLa cells | 7.1[9] | |
| Cell-based (Kynurenine reduction) | IFNγ-stimulated human OCI-AML2 cells | 3.4[6] | |
| Cell-based (Kynurenine reduction) | SKOV-3 cells | 17.63[10] | |
| Linrodostat (BMS-986205) | Enzymatic | Recombinant Human IDO1 | 1.7[11][12][13] |
| Cell-based (Kynurenine production) | IDO1-HEK293 cells | 1.1[11][12][14][15] | |
| Cell-based (Kynurenine production) | HeLa cells | 1.7[11][12] | |
| Navoximod (GDC-0919) | Enzymatic (Ki) | Recombinant Human IDO1 | 7[16][17] |
| Cell-based (EC50) | Not specified | 75[16][17] | |
| Cell-based (EC50, IDO activity) | Not specified | 950[18] | |
| Cell-based (ED50, T-cell suppression) | Human monocyte-derived dendritic cells | 80[16][17] |
IDO1 Signaling Pathway and Inhibition
The catabolism of tryptophan by IDO1 is a critical step in generating an immunosuppressive environment. IDO1 inhibitors block this process, leading to a restoration of T-cell function and enhanced anti-tumor immunity.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, which suppresses T-cell activity. IDO1 inhibitors block this enzymatic step.
Experimental Protocols for Assessing IDO1 Inhibition
To evaluate the potential of a novel compound, such as this compound, as an IDO1 inhibitor, standardized assays are crucial. Below is a generalized protocol for both enzymatic and cell-based assays.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the recombinant IDO1 enzyme to the wells.
-
Initiate the reaction by adding L-Tryptophan.
-
Continuously monitor the increase in absorbance at 321 nm at room temperature. This corresponds to the formation of N-formylkynurenine.
-
Calculate the initial reaction rates and determine the IC50 value of the test compound.
Cell-Based Kynurenine Production Assay
This assay measures the inhibition of IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3 cells).[19]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound
-
Reagents for kynurenine detection (e.g., using HPLC or a colorimetric method)
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Stimulate the cells with IFN-γ for a predetermined time (e.g., 24-48 hours) to induce IDO1 expression.
-
Treat the cells with various concentrations of the test compound for a specified incubation period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant.
-
Plot the kynurenine concentration against the test compound concentration to determine the IC50 value.
Caption: A streamlined workflow for the preclinical evaluation of potential IDO1 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Conclusion
While the furan and carboxamide moieties are present in various biologically active molecules, there is currently no published evidence to suggest that this compound possesses IDO1 inhibitory activity.[20][21] The provided data on established IDO1 inhibitors such as Epacadostat, Linrodostat, and Navoximod, along with the outlined experimental protocols, offer a robust framework for the scientific community to evaluate novel compounds for their potential as cancer immunotherapeutics. Future studies are warranted to determine the biological activity profile of this compound and its potential, if any, in the context of IDO1 inhibition.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 19. oncotarget.com [oncotarget.com]
- 20. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
A Comparative Guide to the Structure-Activity Relationship of N-Phenyl Furan-2-Carboxamide Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(bromophenyl)furan-2-carboxamide analogs and related compounds, focusing on their potential as therapeutic agents. The analysis is based on experimental data from studies on their anticancer and antibacterial activities.
Anticancer Activity of Bromophenyl Carboxamide Analogs
One study investigated a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs for their anticancer activity against a panel of 58 cancer cell lines.[1] The results indicated that some of these compounds exhibited significant growth inhibition.[1] For instance, compound 4e was particularly effective against the CNS cancer cell line SNB-75, with a percent growth inhibition (PGI) of 41.25%.[1] Another promising compound, 4i , showed broad activity against five different cancer cell lines with PGI values ranging from 23.12% to 38.94% at a 10 µM concentration.[1]
In a different study, N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line.[2] Several of these compounds displayed promising cytotoxic activity, with IC50 values ranging from 15 to 55 µg/mL.[2] Specifically, analogs substituted with 4-methyl piperidine, pyrrolidine, and 4-isopropyl piperazine showed significant activity.[2]
Furthermore, a coumarin-based analog, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, was found to inhibit cancer cell invasion in vitro and reduce tumor growth in vivo.[3] This bromo-derivative was more potent in a chemoinvasion assay than the reference matrix metalloprotease (MMP) inhibitor GI 129471.[3]
Table 1: Anticancer Activity of Selected 3-Bromophenyl Analogs
| Compound ID | Structure | Cancer Cell Line | Activity | Reference |
| 4e | 5-(3-bromophenyl)-N-(aryl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | PGI = 41.25% at 10 µM | [1] |
| 4i | 5-(3-bromophenyl)-N-(aryl)-4H-1,2,4-triazol-3-amine | SNB-75, UO-31, CCRF-CEM, EKVX, OVCAR-5 | PGI = 23.12% - 38.94% at 10 µM | [1] |
| Thiazole Analog | N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamide | MCF-7 (Breast) | IC50 = 15 - 55 µg/mL | [2] |
| Coumarin Analog | 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | Reduced tumor growth in vivo | [3] |
Antibacterial Activity of N-(bromophenyl)furan-2-carboxamide Analogs
A study focusing on N-(4-bromophenyl)furan-2-carboxamide and its derivatives provides valuable insights into the antibacterial potential of this scaffold.[4][5][6] The parent compound, N-(4-bromophenyl)furan-2-carboxamide, was synthesized and subsequently modified via Suzuki-Miyaura cross-coupling to generate a series of analogs.[4][6] These compounds were tested against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA.[4]
The parent molecule, N-(4-bromophenyl)furan-2-carboxamide (3) , was found to be the most effective against these bacteria, particularly against NDM-positive A. baumannii.[4][5] This suggests that the presence of the bromine atom at the para position of the phenyl ring is crucial for its antibacterial activity. The arylated analogs (5a-i) showed varied, and generally lower, activity compared to the parent compound.[4]
Table 2: Antibacterial Activity of N-(4-bromophenyl)furan-2-carboxamide and its Analogs
| Compound ID | R-group (at para-position of phenyl ring) | Bacterial Strain | Activity | Reference |
| 3 | -Br | A. baumannii (NDM-positive) | Most effective | [4][5] |
| 5a-i | Various aryl groups | A. baumannii, K. pneumoniae, E. cloacae, MRSA | Moderate to good | [4][6] |
Experimental Protocols
N-(4-bromophenyl)furan-2-carboxamide was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine (Et3N) in dry dichloromethane (DCM) at room temperature.[4][6] The product was obtained in an excellent yield of 94%.[4][6]
The arylated analogs were prepared from N-(4-bromophenyl)furan-2-carboxamide through a Suzuki-Miyaura cross-coupling reaction.[4][6] This involved reacting the parent compound with various aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) as a catalyst and K3PO4 as a base.[4][6] The yields for these analogs ranged from moderate to good (43-83%).[4][6]
The anticancer activity of the 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was evaluated against 58 cancer cell lines from nine different panels at a single concentration of 10 µM, following the protocol of the National Cancer Institute (NCI).[1] The results were reported as percent growth inhibition (PGI).[1]
For the N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides, the cytotoxic activity against the MCF-7 cell line was determined using the MTT assay.[2]
The in vitro antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide and its analogs were determined against clinically isolated drug-resistant bacteria using the agar well diffusion method.[4][5]
Visualized Workflows and Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Silico Analysis of N-(3-bromophenyl)furan-2-carboxamide: A Comparative Review
A comprehensive analysis of "N-(3-bromophenyl)furan-2-carboxamide" as a potential therapeutic agent remains elusive in publicly accessible scientific literature. Despite targeted searches for combined in vitro (experimental) and in silico (computational) studies on this specific compound, no dedicated research providing the necessary quantitative data for a direct comparison could be located. This guide, therefore, serves as a methodological framework, outlining the requisite experimental and computational data needed for a thorough evaluation, based on standard practices in drug discovery for similar molecules.
While specific data for "this compound" is not available, the furan-2-carboxamide scaffold is a known pharmacophore investigated for the inhibition of various enzymes, most notably carbonic anhydrases (CAs). A comparative guide would typically present a side-by-side analysis of its biological efficacy and its predicted molecular interactions.
Data Presentation: A Template for Comparison
For a comprehensive comparison, quantitative data from both in vitro and in silico studies would be summarized as follows:
Table 1: In Vitro Biological Activity of this compound
| Target Enzyme | Assay Type | Inhibition Constant (Kᵢ) | IC₅₀ | Reference Compound | Kᵢ / IC₅₀ of Reference |
| Data not available | e.g., Carbonic Anhydrase Inhibition Assay | e.g., nM or µM | e.g., nM or µM | e.g., Acetazolamide | e.g., nM or µM |
Table 2: In Silico Molecular Docking Results for this compound
| Target Protein (PDB ID) | Docking Software | Scoring Function | Docking Score / Binding Energy (kcal/mol) | Predicted Interacting Residues |
| Data not available | e.g., AutoDock Vina, Glide | e.g., Vina Score, GlideScore | e.g., -8.5 | e.g., His94, His96, Thr199 |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the types of experiments required to generate the data for the tables above.
In Vitro: Carbonic Anhydrase Inhibition Assay
A common method to determine the inhibitory activity of a compound against carbonic anhydrase isoforms (e.g., hCA I and hCA II) is a stopped-flow spectrophotometric assay.
Principle: This assay measures the enzyme's ability to catalyze the hydration of carbon dioxide. The reaction produces protons, leading to a decrease in pH, which is monitored using a pH indicator. The inhibitory effect of the compound is determined by measuring the rate of this reaction in its presence compared to its absence.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: A stock solution of the purified human carbonic anhydrase isoform and a stock solution of "this compound" are prepared in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: A buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a specific period.
-
Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
Data Analysis: The initial reaction rates are calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Silico: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the compound) when bound to a target protein.
Principle: A computational algorithm samples a large number of possible conformations of the ligand within the active site of the protein and assigns a score to each conformation based on a scoring function that estimates the binding affinity.
Protocol Outline:
-
Protein Preparation: The 3D crystal structure of the target enzyme (e.g., human Carbonic Anhydrase II) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Ligand Preparation: A 3D structure of "this compound" is generated and energy-minimized using a suitable software package (e.g., ChemDraw, Avogadro).
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the flexible ligand into the rigid protein active site. The program explores various conformations and orientations.
-
Pose Selection and Analysis: The resulting poses are ranked based on their docking scores. The pose with the best score is typically selected as the most likely binding mode. This pose is then analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site.
Visualizations
Diagrams are essential for illustrating complex biological processes and computational workflows.
Caption: A generalized workflow for the comparative analysis of a compound through in vitro and in silico methods.
Caption: The catalytic reaction of Carbonic Anhydrase and the inhibitory action of a hypothetical inhibitor.
Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic window and potential side effects. While direct experimental data for N-(3-bromophenyl)furan-2-carboxamide is not extensively available in the public domain, an analysis of its structural analogs and the broader furan-2-carboxamide class reveals a propensity for interactions with a diverse range of enzymes. This guide provides a comparative overview of these off-target activities, supported by available experimental data and detailed protocols to aid in the evaluation of novel furan-2-carboxamide derivatives.
The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds designed to target a variety of biological entities. However, this versatility can also lead to unintended interactions with other enzymes, a phenomenon known as cross-reactivity or off-target effects. A comprehensive understanding of these potential interactions is crucial for the development of selective and safe therapeutic agents.
Comparative Analysis of Off-Target Enzyme Inhibition
While the specific cross-reactivity profile of "this compound" is not documented, studies on closely related analogs and compounds sharing the furan-2-carboxamide core have identified inhibitory activity against several enzyme classes. The following table summarizes the quantitative data from these studies, offering a glimpse into the potential off-target landscape for this compound class.
| Compound/Analog Class | Target Enzyme | Enzyme Class | IC50 / Ki Value | Reference Compound |
| Furan-2-carboxamide derivative | Traf2- and Nck-interacting kinase (TNIK) | Serine/Threonine Kinase | IC50 = 258 nM | - |
| N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide (LCS3) | Glutathione Reductase (GSR) | Disulfide Reductase | Nearly complete inhibition at 20 µM | N-(4-chlorophenyl)furan-2-carboxamide (inactive) |
| N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide (LCS3) | Thioredoxin Reductase 1 (TXNRD1) | Disulfide Reductase | Significant inhibition | - |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | Hydrolase | Ki = 0.10 mM | - |
| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | Hydrolase | Ki = 0.07 mM | - |
| N-(furan-2-ylmethyl)thiophene-2-carboxamide | Urease | Hydrolase | Ki = 0.10 mM | - |
| N-(4-bromophenyl)furan-2-carboxamide derivatives | New Delhi metallo-beta-lactamase 1 (NDM-1) | Metallo-beta-lactamase | Molecular docking suggests interaction | - |
Experimental Protocols for Cross-Reactivity Screening
To enable researchers to assess the cross-reactivity of "this compound" or novel analogs, detailed methodologies for key enzymatic assays are provided below.
Kinase Inhibition Assay (Example: TNIK)
This protocol outlines a general method for determining the inhibitory activity of a compound against a protein kinase.
-
Reagents and Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (specific for the kinase)
-
Test compound ("this compound") dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the TNIK enzyme and the peptide substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for the enzyme.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Disulfide Reductase Inhibition Assay (Example: GSR)
This protocol describes an in vitro assay to measure the inhibition of glutathione reductase.
-
Reagents and Materials:
-
Purified human Glutathione Reductase (GSR)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA)
-
NADPH
-
Oxidized glutathione (GSSG)
-
Test compound dissolved in DMSO
-
96-well UV-transparent plate
-
-
Procedure:
-
Prepare dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADPH solution, and the test compound.
-
Add the GSR enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the GSSG solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the GSR activity.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percent inhibition and, if applicable, the IC50 value.
-
Visualizing Potential Cross-Reactivity Pathways
To conceptualize how off-target interactions might occur, the following diagrams illustrate a generalized kinase signaling pathway and a typical experimental workflow for assessing enzyme inhibition.
Caption: Potential off-target inhibition of a kinase signaling cascade.
Caption: A typical workflow for determining enzyme inhibition.
Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Comparative Analysis
The furan-2-carboxamide scaffold has emerged as a promising framework in the design of novel anti-cancer agents. Researchers have synthesized and evaluated a variety of derivatives, demonstrating a range of cytotoxic and mechanistic activities against several cancer cell lines. This guide summarizes the available data on the efficacy of these compounds, their mechanisms of action, and the experimental protocols used for their evaluation.
Comparative Efficacy of Furan-2-Carboxamide Derivatives and Related Compounds
The anti-proliferative activity of various furan-2-carboxamide derivatives and other compounds with related structural motifs has been investigated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-2-carboxamide derivative (SH09) | Various | 4 - 8 | [1] |
| (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS) | HCT116 | Not specified | [2] |
| N-(4-(3-bromophenyl)thiazol-2-yl)-1-azaheteryl carboxamides | MCF-7 | 15 - 55 (µg/mL) | [3] |
| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Not specified | [4] |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 | [5][6] |
| 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | HT1080, MDA-MB231 | Not specified | [7][8] |
| N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) | HepG2, Hep3B | 1 - 10.8 | [9] |
Mechanisms of Action and Signaling Pathways
The anti-cancer effects of these compounds are attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis.
A novel furan-2-carboxamide derivative, designated as SH09, acts as a microtubule stabilizing agent. This activity disrupts the process of chromosomal segregation during cell division, leading to an arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[1] Molecular docking studies suggest that SH09 binds to the Taxol binding pocket of tubulin proteins.[1]
Another related compound, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide (CS), a resveratrol analogue, has been shown to induce G2/M cell cycle arrest in human colorectal HCT116 cells.[2] This effect is mediated through the activation of the p53-p21CIP1/WAF1 pathway.[2]
The quinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 breast cancer cells.[5][6]
The naphthofuran compound, NHDC, inhibits liver tumor growth by inactivating STAT3 through direct binding to HNF 4α.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols employed in the cited studies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specific time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a predetermined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in binding buffer, followed by staining with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: A generalized workflow for evaluating the in vitro anti-cancer efficacy of a test compound.
Caption: The p53-p21 pathway leading to cell cycle arrest, a mechanism targeted by some anti-cancer agents.
References
- 1. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol analogue, (E)-N-(2-(4-methoxystyryl) phenyl) furan-2-carboxamide induces G2/M cell cycle arrest through the activation of p53-p21CIP1/WAF1 in human colorectal HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti‐cancer effect of N‐(3,5‐bis(trifluoromethyl)phenyl)‐5‐chloro‐2,3‐dihydronaphtho[1,2‐b]furan‐2‐carboxamide, a novel synthetic compound | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Synthesis Methods for N-(3-bromophenyl)furan-2-carboxamide
For researchers and professionals in drug development and organic synthesis, the efficient preparation of novel chemical entities is paramount. N-(3-bromophenyl)furan-2-carboxamide is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through various methods. This guide provides a head-to-head comparison of two common synthetic routes: the acylation of 3-bromoaniline with furan-2-carbonyl chloride and the direct coupling of furan-2-carboxylic acid with 3-bromoaniline using a coupling agent.
Method 1: Acylation via Furan-2-carbonyl chloride
This traditional and widely used method involves the reaction of an amine with a highly reactive acyl chloride. The furan-2-carbonyl chloride provides the acyl group that couples with 3-bromoaniline in the presence of a base to neutralize the hydrochloric acid byproduct.
Method 2: Direct Amide Coupling via a Coupling Reagent
Modern synthetic chemistry often favors direct coupling methods that avoid the preparation of harsh reagents like acyl chlorides. This approach utilizes a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to activate the carboxylic acid in situ, facilitating its reaction with the amine under milder conditions.
Comparative Analysis
To provide a clear overview, the following table summarizes the key performance indicators for each synthesis method. The data for Method 1 is based on the synthesis of the closely related N-(4-bromophenyl)furan-2-carboxamide, which is expected to have similar reactivity and yield.[1] The data for Method 2 is based on general procedures for the synthesis of furan-2-carboxamides using CDI, with yields varying based on the specific substrates.[2]
| Parameter | Method 1: Acyl Chloride | Method 2: Coupling Reagent (CDI) |
| Starting Materials | Furan-2-carbonyl chloride, 3-bromoaniline, Triethylamine | Furan-2-carboxylic acid, 3-bromoaniline, 1,1'-Carbonyldiimidazole (CDI) |
| Reaction Time | ~18 hours | ~22 hours (including activation and coupling) |
| Reaction Temperature | 0 °C to Room Temperature | 45 °C |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Reported Yield | Excellent (~94% for 4-bromo analog)[1] | Moderate to Good (Varies, e.g., 47% for a related benzoic acid derivative)[2] |
| Purity | Generally high, purification by washing and recrystallization | Requires purification by column chromatography |
| Key Advantages | High yield, straightforward procedure | Milder conditions, avoids use of acyl chlorides |
| Key Disadvantages | Requires preparation/handling of reactive acyl chloride | Longer reaction time, may require chromatographic purification |
Experimental Protocols
Method 1: Synthesis of this compound via Furan-2-carbonyl chloride
Materials:
-
3-bromoaniline
-
Furan-2-carbonyl chloride
-
Triethylamine (Et3N)
-
Dry Dichloromethane (DCM)
-
Ice bath
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
In a clean and dried Schlenk flask, dissolve 3-bromoaniline (1.0 eq.) in dry DCM.
-
Add triethylamine (1.0 eq.) to the reaction mixture.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add furan-2-carbonyl chloride (1.0 eq.) to the cooled reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Method 2: Synthesis of this compound via CDI Coupling
Materials:
-
Furan-2-carboxylic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
3-bromoaniline
-
Dry Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq.) and CDI (1.5 eq.) in dry THF.
-
Heat the mixture at 45 °C for 2 hours to activate the carboxylic acid.
-
After the activation period, add 3-bromoaniline (1.1 eq.) to the reaction mixture.
-
Continue to heat the reaction at 45 °C for an additional 20 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash the organic phase sequentially with 10% aqueous sodium bicarbonate and 10% aqueous hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using flash column chromatography.
Workflow and Logic Diagram
The following diagram illustrates the two synthetic pathways and the subsequent comparative analysis.
Caption: Synthetic routes and comparative analysis workflow.
Conclusion
Both the acyl chloride method and the CDI coupling method are viable for the synthesis of this compound. The choice of method will depend on the specific requirements of the researcher. The acyl chloride method offers a potentially higher yield and simpler work-up if the starting acyl chloride is readily available.[1] However, the CDI coupling method provides a milder and safer alternative, avoiding the handling of a reactive acyl chloride, which may be preferable in many laboratory settings despite a potentially lower yield and the need for chromatographic purification.[2] Researchers should consider factors such as reagent availability, scale of the reaction, and available purification capabilities when selecting the most appropriate synthetic route.
References
- 1. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(3-bromophenyl)furan-2-carboxamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N-(3-bromophenyl)furan-2-carboxamide, a halogenated organic compound. Adherence to these protocols is critical due to the compound's potential hazards.
Safety and Hazard Profile
Key Hazard Information:
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear appropriate protective gloves and lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Use safety glasses or goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | Handle in a well-ventilated area or fume hood. |
Experimental Protocols for Safe Disposal
The proper disposal of this compound is governed by its classification as a halogenated organic compound. Halogenated waste must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, often through incineration at a specialized facility.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Never mix this compound with non-halogenated chemical waste.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be placed in a designated solid halogenated waste container.
-
Liquid waste (e.g., solutions containing the compound) should be collected in a separate, compatible liquid halogenated waste container.
-
-
Container Management:
-
Use only containers that are in good condition, compatible with the chemical, and have a secure, leak-proof lid.
-
The container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents, including "this compound."
-
Keep the waste container closed at all times, except when adding waste.
-
-
Storage:
-
Store the halogenated waste container in a designated, well-ventilated, and secondary containment area to prevent spills.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full (typically no more than 90% capacity), or on a regular schedule, arrange for its collection by your institution's authorized hazardous waste management provider.
-
Follow your organization's specific procedures for waste pickup, which may involve completing a chemical waste manifest.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
